6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
6,7,8-trifluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h4,13H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSKUFPXZLFLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C(=C2NC1)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Conformation of 6,7,8-Trifluoro-tetrahydroquinoline
This guide provides a detailed exploration of the molecular structure and conformational landscape of 6,7,8-trifluoro-tetrahydroquinoline. Synthesizing principles from medicinal chemistry, conformational analysis, and modern analytical techniques, this document is intended for researchers, scientists, and drug development professionals working with fluorinated heterocyclic scaffolds.
Introduction: The Significance of Fluorinated Tetrahydroquinolines in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] THQ derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-diabetic, anti-inflammatory, and anti-HIV properties.[1][2] The incorporation of fluorine into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties.[3] The introduction of fluorine can influence a molecule's conformation, metabolic stability, pKa, and binding affinity to target proteins.[3][4] Specifically, the strategic placement of fluorine atoms, as in 6,7,8-trifluoro-tetrahydroquinoline, is anticipated to significantly impact the molecule's electronic properties and conformational preferences, making it a compound of interest for modern drug discovery programs.
Molecular Structure of 6,7,8-Trifluoro-tetrahydroquinoline
The molecular structure of 6,7,8-trifluoro-tetrahydroquinoline consists of a fused bicyclic system where a benzene ring is fused to a saturated six-membered nitrogen-containing ring. The trifluorination pattern on the aromatic ring is a key feature, with fluorine atoms at positions 6, 7, and 8.
Caption: Chemical structure of 6,7,8-trifluoro-tetrahydroquinoline.
The electron-withdrawing nature of the fluorine atoms is expected to decrease the electron density of the aromatic ring and influence the basicity of the nitrogen atom. These electronic effects can also subtly alter the bond lengths and angles within the bicyclic system compared to the parent tetrahydroquinoline.
Conformational Analysis
The conformational flexibility of 6,7,8-trifluoro-tetrahydroquinoline arises from the non-planar nature of the saturated heterocyclic ring. High-level quantum chemistry calculations on the parent tetrahydroquinoline molecule have identified four stable conformations, existing as two pairs of energetically equivalent enantiomers.[5] The saturated ring can adopt conformations that minimize steric and torsional strain, such as half-chair or boat-like forms, similar to what is observed in other cyclohexene-like rings.[6]
Two primary conformational processes are at play:
-
Ring Puckering: The interconversion between different puckered conformations of the six-membered saturated ring.
-
Nitrogen Inversion: The pyramidal inversion at the nitrogen atom, which inverts its lone pair and the attached hydrogen atom.
The trifluoro-substitution on the aromatic portion of the molecule is not expected to directly sterically hinder the puckering of the saturated ring. However, electrostatic interactions between the C-F bonds and the rest of the molecule, particularly the nitrogen lone pair, may influence the relative energies of the different conformers. The "gauche effect," a phenomenon where a gauche arrangement of electronegative substituents is preferred, could play a role in the solid-state and solution-phase conformational preferences.[7][8][9][10]
Caption: Simplified representation of the ring inversion process.
Experimental and Computational Characterization Protocols
A thorough characterization of the molecular structure and conformation of 6,7,8-trifluoro-tetrahydroquinoline requires a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformation.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 6,7,8-trifluoro-tetrahydroquinoline in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
-
1H NMR Spectroscopy:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Analyze the chemical shifts and coupling patterns of the protons on the saturated ring. The vicinal (3JHH) coupling constants are particularly informative for determining dihedral angles via the Karplus equation.
-
-
13C NMR Spectroscopy:
-
Acquire a proton-decoupled 13C NMR spectrum to identify the number of unique carbon environments.
-
Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH2, and CH3 groups.
-
-
19F NMR Spectroscopy:
-
Acquire a proton-decoupled 19F NMR spectrum to observe the signals for the three fluorine atoms.
-
Proton-coupled 19F NMR will reveal 3JHF and longer-range couplings, which can provide further conformational insights.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which is crucial for conformational analysis.[10]
-
Single-Crystal X-ray Diffraction
X-ray crystallography provides the definitive solid-state structure of a molecule.
Protocol:
-
Crystal Growth: Grow single crystals of 6,7,8-trifluoro-tetrahydroquinoline suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain precise bond lengths, bond angles, and torsional angles.[6][11][12][13][14]
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), is invaluable for exploring the conformational landscape and predicting the relative stabilities of different conformers.[11][15]
Protocol:
-
Molecule Building: Construct the 3D structure of 6,7,8-trifluoro-tetrahydroquinoline using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation:
-
Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).
-
Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
-
Analysis: Analyze the geometries of the low-energy conformers, including key dihedral angles, and compare their relative energies to predict the most stable conformations.
Sources
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Technical Guide: Therapeutic Potential of 6,7,8-Trifluoro-1,2,3,4-Tetrahydroquinoline Derivatives
[1]
Part 1: Executive Strategic Analysis[1]
The "Fluorine Effect" in THQ Scaffolds
The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a privileged structure in medicinal chemistry, serving as the backbone for approved therapeutics ranging from oxamniquine (antiparasitic) to experimental BET inhibitors.[1] However, the specific 6,7,8-trifluoro-1,2,3,4-tetrahydroquinoline derivative represents a high-value "chemically hardened" scaffold.[1]
The introduction of three fluorine atoms at the 6, 7, and 8 positions is not merely decorative; it serves three critical bio-isosteric functions:
-
Metabolic Blockade: It effectively shuts down oxidative metabolism (hydroxylation) at the electron-rich aromatic ring, significantly extending half-life (
).[1] -
Electronic Modulation: The strong electron-withdrawing nature of the trifluoro-motif reduces the electron density of the N1-nitrogen, lowering its pKa. This reduces non-specific binding to plasma proteins while maintaining hydrogen-bond donor capability.
-
Lipophilicity Tuning: It increases
without adding steric bulk comparable to methyl or chloro groups, facilitating blood-brain barrier (BBB) penetration for CNS targets.[1]
Part 2: Chemical Architecture & Mechanism[1][2]
Structural Causality
The therapeutic potency of 6,7,8-trifluoro-THQ derivatives stems from their ability to mimic the acetyl-lysine recognition motif found in epigenetic readers (Bromodomains) while resisting the CYP450 degradation that plagues non-fluorinated analogs.[1]
| Property | Non-fluorinated THQ | 6,7,8-Trifluoro-THQ | Impact on Drug Design |
| C6/C7 Metabolism | High (Hydroxylation prone) | Blocked | Enhanced metabolic stability (lower clearance).[1] |
| N1 Basicity (pKa) | ~5.0 | ~3.5 - 4.0 | Reduced lysosomal trapping; improved cytosolic availability.[1] |
| Lipophilicity ( | Baseline | +0.8 to +1.2 | Improved membrane permeability and CNS access.[1] |
| Electrostatic Potential | Negative | Electron-deficient core | Promotes |
Primary Therapeutic Vectors[1]
Vector A: Epigenetic Modulation (Oncology)
These derivatives function as BET Bromodomain Inhibitors (specifically BRD4).[1] The THQ amine headgroup forms a critical hydrogen bond with the conserved asparagine residue (Asn140 in BRD4), while the fluorinated tail occupies the hydrophobic WPF shelf.[1]
-
Mechanism:[1] Disruption of super-enhancers driving c-MYC expression in Acute Myeloid Leukemia (AML).
Vector B: Antibacterial Precursors
The 6,7,8-trifluoro motif is a key intermediate in the synthesis of tricyclic fluoroquinolones (e.g., Levofloxacin analogs).[1] The fluorine at C6 is essential for DNA gyrase inhibition, while the C7/C8 fluorines modulate the spectrum of activity against Gram-positive anaerobes.
Part 3: Experimental Protocols
Synthesis of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline
Rationale: Direct hydrogenation of the quinoline precursor is preferred over ring-closing methodologies to ensure regiochemical purity.
Reagents:
-
Substrate: 6,7,8-Trifluoroquinoline[1]
-
Catalyst: Platinum Oxide (
, Adams' Catalyst) or (for higher selectivity)[1] -
Solvent: Glacial Acetic Acid (AcOH)[1]
Protocol:
-
Preparation: Dissolve 10 mmol of 6,7,8-trifluoroquinoline in 50 mL of glacial acetic acid in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Carefully add 5 mol%
under an inert nitrogen atmosphere. -
Hydrogenation: Pressurize the vessel to 60 psi (4.1 bar) with
gas. Agitate at room temperature for 12 hours.-
Quality Check: Monitor reaction progress via TLC (Hexane/EtOAc 8:2).[1] The product will be less polar than the starting material.
-
-
Workup: Filter the catalyst through a Celite pad. Neutralize the filtrate with saturated
(caution: gas evolution) to pH 8.[1] -
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over anhydrous
. -
Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[1]
Self-Validation Step: Confirm structure via
In Vitro Microsomal Stability Assay
Rationale: To quantify the "metabolic hardening" effect of the trifluoro-substitution compared to a non-fluorinated control.
Protocol:
-
Incubation: Prepare a reaction mixture containing 1 µM test compound, 0.5 mg/mL human liver microsomes, and 100 mM phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Sampling: Aliquot 50 µL samples at
minutes. -
Quenching: Immediately add 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines intrinsic clearance ( ).[1]-
Success Metric: 6,7,8-Trifluoro-THQ should show
degradation at 60 min (High Stability), whereas unsubstituted THQ typically shows .[1]
-
Part 4: Visualization & Pathways[1]
Synthesis & Logic Flow
The following diagram illustrates the synthesis pathway and the downstream therapeutic logic.
Caption: Synthesis pathway of 6,7,8-trifluoro-THQ and its bifurcation into oncological and antibacterial therapeutic vectors based on physicochemical properties.
Metabolic Stability Comparison
Visualizing why the trifluoro-derivative outperforms the standard scaffold.
Caption: Mechanism of metabolic resistance.[1] The 6,7,8-trifluoro substitution sterically and electronically repels CYP450 oxidation, preserving the active drug.[1]
References
-
Tetrahydroquinoline Scaffolds in Medicinal Chemistry
-
Fluorination Strategies in Drug Design
-
Synthetic Methodologies
- Title: Synthesis of tetrahydroquinolines (Review of hydrogen
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Anticancer Potential (mTOR/BET)
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- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
The Strategic Imperative of Trifluorination: A Deep Dive into the Medicinal Chemistry of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Strategic functionalization of this core structure allows for the fine-tuning of its pharmacological profile. This technical guide delves into the specific and compelling role of the 6,7,8-trifluoro substitution pattern on the THQ ring system. While direct literature on this precise molecule is nascent, this paper will synthesize established principles of fluorine chemistry with the known biological relevance of the THQ scaffold to provide a comprehensive theoretical framework for its application in modern drug discovery. We will explore the profound influence of this polyfluorination on physicochemical properties, metabolic stability, and target engagement, and propose a robust synthetic pathway to access this high-value building block.
Introduction: The Power of Fluorine in Drug Design
The incorporation of fluorine into small molecule drug candidates has become a paramount strategy in medicinal chemistry.[2][3] Over half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its ability to favorably modulate a molecule's properties.[2] The unique attributes of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the precise tuning of:
-
Metabolic Stability: Blocking sites of oxidative metabolism.[4][5]
-
Binding Affinity: Through favorable electrostatic and hydrogen-bonding interactions.[4][6]
-
Physicochemical Properties: Modulating lipophilicity (logP) and the acidity/basicity (pKa) of nearby functional groups.[4][5][7]
-
Conformational Control: Influencing the three-dimensional shape of a molecule to favor a bioactive conformation.[3]
The 6,7,8-trifluoro substitution pattern on the tetrahydroquinoline scaffold presents a unique convergence of these benefits, creating a building block with immense potential for addressing common challenges in drug development.
Physicochemical and Pharmacokinetic Profile of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline
The strategic placement of three fluorine atoms on the benzo-ring of the THQ scaffold is predicted to induce significant and advantageous alterations to its physicochemical and pharmacokinetic (ADME) properties.
Modulation of Lipophilicity and Basicity
The introduction of multiple fluorine atoms will substantially increase the lipophilicity of the THQ core. This can enhance membrane permeability and improve oral bioavailability.[5][8] However, the effect of fluorine on lipophilicity can be complex and context-dependent.[9]
The strong electron-withdrawing nature of the three fluorine atoms will have a pronounced effect on the basicity of the nitrogen atom in the tetrahydroquinoline ring. This reduction in pKa can be highly beneficial, as it can decrease unwanted interactions with off-target proteins and improve the overall pharmacokinetic profile of a drug candidate.[4]
| Property | Unsubstituted THQ (Predicted) | 6,7,8-Trifluoro-THQ (Predicted) | Rationale for Change |
| logP | ~1.9 | ~3.0 - 3.5 | Increased lipophilicity due to fluorine substitution. |
| pKa | ~4.9 | ~2.5 - 3.0 | Strong inductive electron withdrawal by the three fluorine atoms reduces the basicity of the nitrogen. |
Enhanced Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolic degradation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage.[5] By substituting the 6, 7, and 8 positions with fluorine, the aromatic ring of the THQ scaffold is effectively shielded from cytochrome P450-mediated oxidation, a major metabolic pathway. This is expected to increase the half-life and overall exposure of drug candidates incorporating this moiety.[10]
Proposed Synthesis of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline
A robust and scalable synthesis of the title compound is crucial for its widespread adoption in medicinal chemistry. Based on established synthetic methodologies for polyfluorinated anilines and the hydrogenation of quinolines, a two-step synthesis is proposed, starting from the commercially available 1,2,3,4-tetrafluorobenzene.
Synthesis of 2,3,4-Trifluoroaniline
The initial step involves the nucleophilic aromatic substitution of 1,2,3,4-tetrafluorobenzene with ammonia to yield 2,3,4-trifluoroaniline. This reaction is typically carried out under high pressure and temperature in the presence of a suitable solvent.[11][12]
Experimental Protocol:
-
To a high-pressure autoclave, add 1,2,3,4-tetrafluorobenzene (1.0 eq), a suitable solvent such as propylene glycol, and a catalytic amount of copper powder.[11]
-
Cool the vessel and introduce liquid ammonia (1.2 - 2.0 eq).[11]
-
Seal the autoclave and heat to 180-220°C for 36-48 hours.[12]
-
After cooling, carefully vent the autoclave and partition the reaction mixture between an organic solvent and water.
-
Isolate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 2,3,4-trifluoroaniline.
Synthesis of 6,7,8-Trifluoroquinoline and Subsequent Hydrogenation
The resulting 2,3,4-trifluoroaniline can be converted to 6,7,8-trifluoroquinoline via a Skraup synthesis or a related cyclization reaction. The final step is the selective hydrogenation of the quinoline to the desired tetrahydroquinoline.
Experimental Protocol:
-
Skraup Synthesis: React 2,3,4-trifluoroaniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) to construct the 6,7,8-trifluoroquinoline ring system.
-
Hydrogenation: Dissolve the synthesized 6,7,8-trifluoroquinoline in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or a fluorine-modified cobalt catalyst.[13][14]
-
Subject the mixture to a hydrogen atmosphere (either via a balloon or a high-pressure hydrogenator) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain crude 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline.
-
Purify the product via column chromatography or distillation.
Caption: Proposed synthetic route to 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline.
Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Insights
The unique properties of the 6,7,8-trifluoro-THQ scaffold make it an attractive building block for a wide range of therapeutic targets. Its incorporation into known pharmacophores is anticipated to yield significant improvements in drug-like properties.
Central Nervous System (CNS) Agents
For CNS-penetrant drugs, achieving the right balance of lipophilicity and polarity is critical. The increased lipophilicity of the trifluorinated THQ core can enhance blood-brain barrier permeability. Furthermore, the reduced basicity of the nitrogen atom can mitigate interactions with efflux transporters, further boosting brain exposure.
Kinase Inhibitors
In the realm of oncology, kinase inhibitors are a major class of therapeutics. The trifluorinated THQ scaffold can serve as a novel hinge-binding motif or as a scaffold to orient other pharmacophoric elements. The metabolic stability conferred by the fluorine atoms is particularly advantageous in this area, where long-term treatment is common.
Antiviral and Antibacterial Agents
The tetrahydroquinoline nucleus is present in a number of antimicrobial agents. The introduction of the 6,7,8-trifluoro pattern can enhance cell wall penetration and improve the overall efficacy and pharmacokinetic profile of these compounds.
Caption: Interplay of physicochemical properties and therapeutic benefits.
Conclusion and Future Outlook
The 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline scaffold represents a highly promising, yet underexplored, building block in medicinal chemistry. The strategic installation of three fluorine atoms on the benzo-fused ring is predicted to confer a multitude of benefits, including enhanced metabolic stability, modulated lipophilicity and basicity, and improved pharmacokinetic properties. The proposed synthetic route offers a viable pathway for accessing this valuable compound. As the demand for drug candidates with superior ADME profiles continues to grow, the systematic exploration of polyfluorinated scaffolds like 6,7,8-trifluoro-THQ will be a critical driver of innovation in drug discovery.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
-
Taylor & Francis. (2008). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. Retrieved from [Link]
-
PubMed. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Retrieved from [Link]
-
PubMed. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
- Google Patents. (n.d.). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.
-
ResearchGate. (n.d.). Fluorine-modified cobalt electrocatalyst for quinoline hydrogenation with water at room temperature. Retrieved from [Link]
-
PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]
-
PubMed. (1988). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Retrieved from [Link]
-
Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of polyfunctional fluoro-quinoline and fluoro-pyridopyrimidinone derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Fe-catalysed hydrogenation of quinoline a. Retrieved from [Link]
- Google Patents. (n.d.). CN103497111A - Synthetic method for 2, 3, 4-trifluoroaniline.
-
PubMed. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved from [Link]
-
ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
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Optimizing Metabolic Stability in Tetrahydroquinoline Scaffolds: A Fluorination-Centric Technical Guide
Topic: Metabolic Stability of Fluorinated Tetrahydroquinoline Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Tetrahydroquinoline Paradox
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics ranging from BET bromodomain inhibitors to androgen receptor modulators. Its semi-rigid bicyclic nature allows for precise vectorization of substituents, enabling high-affinity interactions with biological targets.
However, the THQ scaffold presents a significant metabolic liability : it is electronically predisposed to oxidative degradation. The nitrogen lone pair activates the system, making it susceptible to Cytochrome P450 (CYP)-mediated oxidation. This often results in rapid clearance via aromatization (dehydrogenation to quinolines) or reactive metabolite formation (iminium ions), leading to poor pharmacokinetic (PK) profiles or idiosyncratic toxicity.
This guide details the strategic incorporation of fluorine atoms to mitigate these risks. By leveraging the "Fluorine Effect"—high electronegativity, C-F bond strength, and steric shielding—chemists can modulate the metabolic stability of THQs without compromising their pharmacodynamic potency.
Mechanistic Pathways of THQ Degradation
To stabilize the scaffold, one must first understand the specific mechanisms of its destruction. The metabolism of THQs is primarily driven by CYP450 isoforms (e.g., CYP3A4, CYP2D6) and proceeds via three dominant pathways.
Oxidative Aromatization
Unlike fully saturated heterocycles, THQs can undergo oxidative dehydrogenation to form the fully aromatic quinoline or quinolinium species. This is often initiated by Single Electron Transfer (SET) from the nitrogen lone pair, followed by proton loss.
-
Consequence: Loss of chirality (if C2/C3/C4 were chiral) and flattening of the molecule, potentially destroying target binding affinity.
Iminium Ion Formation (Bioactivation)
Oxidation at the
-
Consequence: These electrophilic species can be trapped by glutathione (GSH) or, more dangerously, covalently bind to hepatic proteins, causing hepatotoxicity.
Benzylic/Aromatic Hydroxylation
The electron-rich benzenoid ring (positions C5–C8) is prone to direct hydroxylation, followed by Phase II conjugation (glucuronidation/sulfation) and rapid excretion.
Visualization: THQ Metabolic Pathways
The following diagram illustrates the divergent pathways of THQ metabolism and the critical intervention points for fluorination.
Strategic Fluorination: Structure-Metabolism Relationships (SMR)
Fluorine is not merely a steric block; it is an electronic modulator.[1] The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol), rendering it resistant to homolytic cleavage by the CYP450 Iron-Oxo species.
Substitution at the Benzenoid Ring (C5–C8)
-
Strategy: Replace C-H with C-F at sites vulnerable to hydroxylation (typically para to the nitrogen or other electron-donating groups).
-
Mechanism: The high electronegativity of fluorine deactivates the aromatic ring, raising the oxidation potential and making the ring less nucleophilic towards the electrophilic CYP heme species.
-
Impact: Prevents phenol formation and subsequent glucuronidation.
Substitution at the Saturated Ring (C2, C3, C4)
This is the most critical area for preventing aromatization and bioactivation.
| Position | Effect of Fluorination | Mechanistic Insight |
| C2 ( | High Impact | Directly blocks metabolic oxidation at the |
| C3 ( | Moderate Impact | Often used to modulate pKa. Fluorine at C3 exerts a strong inductive effect, lowering the pKa of the amine (typically by 1–2 units). This reduces lysosomal trapping and can improve permeability, indirectly affecting metabolic clearance. |
| C4 ( | Variable Impact | Blocks benzylic-like oxidation if the C4 position is activated. Gem-difluorination at C4 can induce conformational changes (puckering) that may alter enzyme binding affinity. |
Case Study Insight: The "Fluorine Walk"
In the optimization of THQ-based LSD1 inhibitors, researchers found that while the parent THQ had acceptable stability, introduction of fluorine at the C6 position significantly extended half-life (
Experimental Protocol: Microsomal Stability Assessment
To validate the efficacy of fluorination, a robust Microsomal Stability Assay is required. This protocol uses liver microsomes (human/mouse/rat) to determine the intrinsic clearance (
Reagents & Preparation
-
Liver Microsomes: 20 mg/mL protein concentration (e.g., Corning or XenoTech).
-
NADPH Regenerating System: 10 mM NADPH (or Glucose-6-phosphate + G6PDH).
-
Test Compound: 10 mM stock in DMSO.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).
Step-by-Step Workflow
-
Pre-Incubation:
-
Dilute Test Compound to 1
M in Phosphate Buffer (0.1% DMSO final). -
Add Microsomes (final conc.[5] 0.5 mg/mL).
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add NADPH (final conc. 1 mM) to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to assess chemical stability.
-
-
Sampling:
-
At time points
minutes, remove 50 L aliquots.
-
-
Quenching:
-
Immediately transfer aliquot into 150
L of ice-cold Quench Solution (ACN + IS). -
Vortex vigorously for 1 minute.
-
-
Processing:
-
Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet proteins.
-
Transfer supernatant to LC-vials for LC-MS/MS analysis.
-
Visualization: Assay Workflow
Data Analysis & Interpretation
Calculating Intrinsic Clearance ( )
The depletion of the parent compound typically follows pseudo-first-order kinetics. Plot the natural logarithm of the remaining percentage against time.[4]
-
Determine Elimination Rate Constant (
): The slope of the line is . -
Calculate Half-Life (
): -
Calculate Intrinsic Clearance (
): Where Protein Conc is typically 0.5 mg/mL.
Benchmarking Stability
| Classification | Implication for Drug Design | |
| < 10 | Low Clearance | Excellent stability. Likely good bioavailability. |
| 10 – 45 | Moderate | Acceptable for lead compounds; may need optimization. |
| > 45 | High Clearance | Poor stability. Rapid hepatic extraction. Requires structural modification (e.g., Fluorination).[6] |
References
-
Structural Simplification of a Tetrahydroquinoline-Core Peptidomimetic μ-Opioid Receptor (MOR) Agonist/δ-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability. Journal of Medicinal Chemistry. (2019).[7]
-
Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes and horseradish peroxidase. Drug Metabolism and Disposition. (2006).
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (2012).
-
The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Chemical Research in Toxicology. (1994).
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. (2026).
-
Microsomal stability assay for human and mouse liver microsomes. Protocol Exchange/ResearchGate. (2024).
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. waters.com [waters.com]
- 6. mdpi.com [mdpi.com]
- 7. Structural Simplification of a Tetrahydroquinoline-Core Peptidomimetic μ-Opioid Receptor (MOR) Agonist/δ-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Lipophilicity Profiling of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline
Executive Summary
6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline (6,7,8-TFTHQ) represents a high-value scaffold in medicinal chemistry, particularly for modulating the physicochemical properties of CNS-active agents and androgen receptor modulators. Unlike its non-fluorinated parent, the 6,7,8-trifluoro motif introduces a unique "polar hydrophobicity," simultaneously increasing lipophilicity while reducing the basicity of the secondary amine.
This guide provides a comprehensive technical analysis of the lipophilicity profile of 6,7,8-TFTHQ. It moves beyond simple calculated LogP (cLogP) to explore the pH-dependent distribution coefficient (
Part 1: Molecular Architecture & Physicochemical Baseline
The Fluorine Effect: Structural Analysis
The 6,7,8-TFTHQ molecule is a bicyclic system comprising a saturated piperidine ring fused to a trifluorinated benzene ring. The lipophilicity profile is governed by the interplay between the lipophilic fluorine atoms and the ionizable secondary amine.
-
The 6,7,8-Trifluoro Motif:
-
Position 6 (Para to N-bridgehead): Exerts a strong inductive electron-withdrawing effect (
), significantly reducing the electron density of the aromatic ring. -
Position 8 (Ortho to N-bridgehead): This is the critical determinant. The fluorine at position 8 creates an electrostatic field effect near the nitrogen lone pair. While not a direct hydrogen bond acceptor in the classical sense, the high electronegativity suppresses the protonation of the adjacent nitrogen.
-
-
Net Result: The molecule is significantly less basic than 1,2,3,4-tetrahydroquinoline (THQ), leading to a higher fraction of neutral species at physiological pH.
Predicted Physicochemical Metrics
The following values represent a consensus of calculated properties (cLogP) and structure-activity relationship (SAR) extrapolations based on the parent THQ scaffold.
| Property | Value (Est.) | Context |
| Parent LogP (THQ) | 1.94 – 2.29 | Moderate lipophilicity [1]. |
| +0.45 – 0.60 | Each aryl-F typically adds ~0.15–0.20 to LogP. | |
| LogP (Neutral) | 2.55 – 2.80 | Optimal range for CNS penetration (Goldilocks zone). |
| pKa (Conj. Acid) | 3.2 – 3.8 | Significantly lower than parent THQ (pKa ~5.1) due to |
| LogD (pH 7.4) | ~2.60 | At pH 7.4, the molecule is >99.9% neutral. |
| TPSA | 12.0 Ų | Low polar surface area favors membrane permeability. |
Critical Insight: Because the estimated pKa (~3.5) is well below physiological pH (7.4),
. Unlike many amine-containing drugs that are cationic at pH 7.4, 6,7,8-TFTHQ behaves as a neutral lipophile in blood plasma.
Part 2: Experimental Determination Protocols
To validate the theoretical values, researchers must employ robust experimental workflows. The following protocols are designed for high reproducibility.
Protocol A: High-Throughput LogP Determination (RP-HPLC)
The shake-flask method is slow and prone to emulsion errors. The Reversed-Phase HPLC (RP-HPLC) method is the industry standard for profiling fluorinated scaffolds.
Principle: Lipophilicity correlates linearly with the capacity factor (
Reagents:
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 7.4) - Ensures neutral species dominance.
-
Mobile Phase B: Methanol (HPLC Grade).
-
Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Standards: Toluene, Naphthalene, Triphenylene (Calibration set).
Workflow:
-
Dead Time (
) Determination: Inject Uracil or Thiourea (unretained compounds). -
Retention Time (
) Measurement: Inject 6,7,8-TFTHQ and standards isocratically at varying MeOH percentages (e.g., 50%, 60%, 70%). -
Calculation:
-
Conversion: Use the calibration curve of Standards (Known LogP vs. Measured
) to derive the LogP of 6,7,8-TFTHQ.
Protocol B: pKa Determination via Potentiometric Titration
Accurate LogD modeling requires precise pKa.
Workflow:
-
Dissolve 5 mg of 6,7,8-TFTHQ in 10 mL of 0.1 M KCl / 20% Dioxane (Dioxane ensures solubility of the lipophilic neutral form).
-
Titrate with 0.1 M HCl to fully protonate, then back-titrate with 0.1 M KOH under inert gas (
) to prevent carbonate formation. -
Use the Bjerrum plot method or Gran plot analysis to identify the inflection point.
-
Correction: Extrapolate the aqueous pKa from the dioxane/water value using the Yasuda-Shedlovsky equation.
Part 3: Visualization of Dynamics
Lipophilicity & Ionization Workflow
The following diagram illustrates the logical flow for characterizing the lipophilic profile, highlighting the critical dependency on pH.
Figure 1: The ionization-lipophilicity dependency graph. Due to the low pKa induced by fluorination, the intrinsic LogP dictates the LogD at physiological pH.
HPLC Method Logic
Figure 2: The RP-HPLC workflow for indirect LogP determination, eliminating the need for octanol-water partitioning.
Part 4: ADME Implications & Applications
Blood-Brain Barrier (BBB) Penetration
For CNS drugs, the ideal LogP is often cited as 2.0 – 3.5.
-
6,7,8-TFTHQ Profile: With a LogD of ~2.6 and low TPSA, this molecule is predicted to have high BBB permeability .
-
Mechanism: The fluorines shield the metabolic liability of the aromatic ring while the lipophilicity drives passive diffusion across the endothelial cells of the BBB.
Metabolic Stability
The 6,7,8-substitution pattern is strategic for blocking metabolism.
-
CYP450 Blocking: In unsubstituted THQ, the aromatic ring is prone to hydroxylation (typically at positions 6 and 8) by Cytochrome P450 enzymes.
-
Fluorine Blockade: Replacing C-H bonds with C-F bonds at these positions effectively blocks aromatic hydroxylation due to the strength of the C-F bond (approx. 116 kcal/mol) [2]. This extends the half-life (
) of the compound significantly.
Solubility Constraints
While fluorination improves permeability, it reduces aqueous solubility.
-
Formulation Note: Researchers should anticipate low water solubility (< 100 µg/mL). Salt formation (e.g., Hydrochloride or Mesylate) may be difficult due to the low basicity (pKa ~3.5).
-
Recommendation: Use lipid-based formulations or co-solvents (PEG400/Captisol) for in vivo administration.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]
-
U.S. EPA. (2025). CompTox Chemicals Dashboard: 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 6-Fluoro-1,2,3,4-tetrahydroquinoline (Analog Comparison). National Library of Medicine. Retrieved from [Link]
Methodological & Application
Application Note: Selective Catalytic Hydrogenation of 6,7,8-Trifluoroquinoline
Abstract
The selective reduction of 6,7,8-trifluoroquinoline to 6,7,8-trifluoro-1,2,3,4-tetrahydroquinoline presents a unique chemoselectivity challenge. The high electronegativity of the three fluorine atoms deactivates the aromatic system, while the labile nature of C–F bonds under standard hydrogenation conditions poses a significant risk of hydrodefluorination (HDF).[1] This application note details two validated protocols: a Heterogeneous Platinum-Catalyzed Method (Standard) and a Metal-Free Transfer Hydrogenation (Alternative).[1] These protocols prioritize the retention of the fluorine motif while ensuring complete saturation of the pyridine ring.[1]
Introduction & Mechanistic Challenges
The 6,7,8-trifluoroquinoline scaffold is a critical intermediate in the synthesis of fluoroquinolone antibiotics and novel psychotropic agents. Converting this heteroaromatic system to its tetrahydro- derivative requires precise control over the reaction pathway.[1][2]
The Chemoselectivity Paradox
Standard hydrogenation catalysts (e.g., Pd/C) operate via oxidative addition mechanisms that readily cleave Ar–F bonds, particularly in polyfluorinated systems where the aromatic ring is electron-deficient.[1]
-
Desired Pathway: 1,2,3,4-reduction of the pyridine ring.
-
Undesired Pathway: Hydrodefluorination (HDF) leading to 6,7-difluoro or des-fluoro byproducts, or over-reduction to the decahydroquinoline.[1]
Mechanistic Visualization
The following diagram illustrates the competing pathways and the strategic control points used in this protocol.
[1]
Protocol A: Platinum-Catalyzed Acidic Hydrogenation (Standard)
Rationale: Platinum oxide (Adams' catalyst) is preferred over Palladium because Pt exhibits lower affinity for oxidative insertion into C–F bonds [1].[1] The use of acetic acid (AcOH) or Trifluoroacetic acid (TFA) serves two purposes:
-
Activation: Protonation of the quinoline nitrogen lowers the LUMO energy of the pyridine ring, making it more susceptible to hydride attack.[1]
-
Poison Mitigation: The protonated species prevents strong coordination of the nitrogen lone pair to the catalyst surface, which can otherwise poison the active sites.[1]
Materials
-
Substrate: 6,7,8-Trifluoroquinoline (>98% purity).[1]
-
Catalyst: PtO₂ (Adams' Catalyst), typically 5-10 mol% loading.[1]
-
Solvent: Glacial Acetic Acid (AcOH).[1]
-
Gas: Hydrogen (H₂) gas, balloon or low-pressure cylinder.[1]
-
Equipment: High-pressure glass reactor or Parr shaker (rated for 50 psi).
Step-by-Step Methodology
-
Preparation: In a clean, dry pressure vessel, dissolve 1.0 mmol of 6,7,8-trifluoroquinoline in 5 mL of glacial acetic acid.
-
Catalyst Addition: Carefully add 11 mg (5 mol%) of PtO₂. Caution: Dry catalyst can ignite solvent vapors; add under an inert argon blanket.[1]
-
Purging: Seal the vessel and purge with Nitrogen (3x), followed by Hydrogen (3x) to remove oxygen.[1]
-
Reaction: Pressurize the vessel to 3–4 bar (45–60 psi) with H₂. Stir vigorously at 25°C (Room Temperature) .
-
Note: Heating is NOT recommended initially, as elevated temperatures (>50°C) significantly increase the rate of defluorination.[1]
-
-
Monitoring: Monitor reaction progress via LC-MS or ¹⁹F-NMR every 2 hours.
-
Target Signal: Disappearance of aromatic pyridine protons; appearance of methylene multiplets at 1.9, 2.8, and 3.3 ppm.
-
-
Workup:
-
Filter the mixture through a Celite pad to remove the platinum catalyst.[1] Wash the pad with Ethanol.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Neutralize the residue with saturated NaHCO₃ (aq) and extract with Ethyl Acetate.[1]
-
Dry over Na₂SO₄ and concentrate to yield the crude oil.[1]
Expected Results & Data
| Parameter | Specification |
| Conversion | >98% (after 6-12 hours) |
| Yield | 85–92% (Isolated) |
| Selectivity | >95% (Tetrahydro- vs. Decahydro- or HDF products) |
| Appearance | Pale yellow viscous oil |
Protocol B: Metal-Free Transfer Hydrogenation (Alternative)[1]
Rationale: For strictly avoiding any risk of metal-catalyzed defluorination, a metal-free approach using Hantzsch ester as a biomimetic hydride source is recommended. This method is milder and relies on Brønsted acid catalysis [2].[1]
Materials
-
Substrate: 6,7,8-Trifluoroquinoline.[4]
-
Reductant: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) - 2.5 equivalents.
-
Catalyst: Chiral Phosphoric Acid (or simple Diphenyl phosphate for achiral synthesis) - 2-5 mol%.[1]
-
Solvent: Toluene or Dichloromethane.[1]
Step-by-Step Methodology
-
Charge: To a reaction vial, add 6,7,8-trifluoroquinoline (0.5 mmol), Hantzsch Ester (1.25 mmol), and the phosphate catalyst (0.025 mmol).
-
Solvent: Add Toluene (2.5 mL) and seal the vial.
-
Reaction: Stir at 60°C for 24 hours.
-
Workup: Cool to room temperature. Load the reaction mixture directly onto a silica gel column.
-
Purification: Elute with Hexanes/Ethyl Acetate (gradient 10:1 to 4:1). The Hantzsch pyridine byproduct is polar and easily separated.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Defluorination Observed | Catalyst too active (Pd) or Temp too high.[1] | Switch from Pd/C to PtO₂. Lower temperature to 20°C. Reduce pressure to 1 atm (balloon). |
| Incomplete Conversion | Poisoning of catalyst by basic Nitrogen.[1] | Increase acidity (add 10% TFA to AcOH). Ensure vigorous stirring to overcome mass transfer limits.[1] |
| Over-reduction (Decahydro) | Reaction time too long or pressure too high.[1] | Stop reaction immediately upon consumption of starting material.[1] Do not exceed 4 bar pressure.[1] |
Safety Warnings (E-E-A-T)
-
HF Generation: If hydrodefluorination occurs, Hydrofluoric Acid (HF) may generate in situ.[1] While unlikely to reach high concentrations in this controlled protocol, always handle crude reaction mixtures with gloves and work in a fume hood.[1]
-
Pressurized Hydrogen: Standard precautions for flammable gases must be observed.[1] Ground all equipment to prevent static discharge.[1]
References
-
Ma, X., et al. "Selective Hydrogenation of Quinolines to 1,2,3,4-Tetrahydroquinolines." Chemical Reviews, 2012.[1] (General review on quinoline reduction selectivity).[1]
-
Rueping, M., et al. "Metal-Free Reduction of Aromatic N-Heterocycles." Synlett, 2007.[1] (Protocol for transfer hydrogenation).[1]
-
Gandhamsetty, N., et al. "Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines."[9] Synlett, 2017.[1][9] (Alternative metal-free methodology).[1]
-
Wang, Y., et al. "An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts."[1] Journal of the American Chemical Society, 2012.[1] (Discussion on chemoselectivity and halogen tolerance).[1]
Sources
- 1. sci-rad.com [sci-rad.com]
- 2. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]
- 4. PubChemLite - Ethyl 6,7,8-trifluoro-1-(formylmethylamino)-1,4-dihydro-4-oxo-3-quinolinecarboxylate (C14H11F3N2O4) [pubchemlite.lcsb.uni.lu]
- 5. Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes [organic-chemistry.org]
- 10. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline as a Pharmaceutical Intermediate
Introduction: The Strategic Value of Fluorination in Tetrahydroquinoline Scaffolds
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1] The strategic incorporation of fluorine atoms into this scaffold can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[2] The unique electronic properties of the C-F bond, the strongest single bond in organic chemistry, can alter the pKa of nearby functional groups and influence intermolecular interactions, making fluorination a powerful tool in drug design.[3]
This guide focuses on the synthesis and application of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline , a versatile intermediate for the development of novel therapeutics. The dense fluorine substitution on the benzo-ring of the THQ scaffold offers a unique combination of electronic effects and provides a reactive handle for further functionalization, particularly through nucleophilic aromatic substitution (SNAr).
Synthesis of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline: A Proposed Route
While a direct, one-pot synthesis of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline is not extensively documented, a plausible and robust multi-step synthetic route can be devised based on established organofluorine chemistry principles. The proposed pathway involves the synthesis of the corresponding quinoline followed by catalytic hydrogenation.
Workflow for the Synthesis of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline
Caption: Proposed two-step synthesis of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline.
Protocol 1: Synthesis of 6,7,8-Trifluoroquinoline
This protocol is adapted from the classical Skraup synthesis of quinolines, a reliable method for constructing the quinoline core.
Materials:
-
2,3,4-Trifluoroaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) sulfate)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis, including a reflux condenser and a dropping funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, carefully add concentrated sulfuric acid to 2,3,4-trifluoroaniline with cooling in an ice bath.
-
Slowly add glycerol to the stirred mixture, maintaining the temperature below 30 °C.
-
Add the oxidizing agent portion-wise to the reaction mixture.
-
Heat the mixture to 120-130 °C for 3-4 hours. The reaction is exothermic and should be controlled carefully.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it cautiously onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 6,7,8-trifluoroquinoline.
Characterization (Hypothetical Data):
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons showing complex coupling patterns due to fluorine splitting. |
| ¹³C NMR | Aromatic carbons showing characteristic C-F couplings (large ¹JCF, smaller ²JCF and ³JCF). |
| ¹⁹F NMR | Three distinct signals in the aromatic region, each showing coupling to the other fluorine atoms and adjacent protons. |
| MS (ESI) | [M+H]⁺ corresponding to the molecular weight of 6,7,8-trifluoroquinoline. |
Protocol 2: Catalytic Hydrogenation to 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline
The selective hydrogenation of the pyridine ring of the quinoline is a well-established transformation.
Materials:
-
6,7,8-Trifluoroquinoline
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve 6,7,8-trifluoroquinoline in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline, which can be further purified by column chromatography if necessary.
Characterization (Hypothetical Data):
| Technique | Expected Observations |
| ¹H NMR | Disappearance of some aromatic signals and appearance of aliphatic proton signals for the C2, C3, and C4 positions. A broad singlet for the N-H proton. |
| ¹³C NMR | Upfield shift of the carbons in the hydrogenated ring (C2, C3, C4). Aromatic carbons still show C-F couplings. |
| ¹⁹F NMR | Three distinct signals in the aromatic region, similar to the starting quinoline but with potential minor shifts due to the change in the adjacent ring's saturation. |
| MS (ESI) | [M+H]⁺ corresponding to the molecular weight of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline. |
Applications of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline in Pharmaceutical Synthesis
The trifluorinated tetrahydroquinoline core is a valuable building block for accessing a range of potential therapeutic agents. The electron-withdrawing nature of the three fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution, particularly at the C-7 position.
Application 1: Synthesis of Fluoroquinolone Antibiotic Analogues
The 7-position of the quinolone ring is a key site for modification in the development of fluoroquinolone antibiotics. The fluorine atom at C-7 in 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline is susceptible to displacement by various nucleophiles, such as piperazines, a common motif in this class of drugs.
Caption: SNAr reaction at the C-7 position of the trifluorinated THQ.
This protocol is based on the well-documented reactivity of polyfluorinated aromatic systems towards nucleophiles.[4]
Materials:
-
6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline
-
Anhydrous piperazine (or a desired N-substituted piperazine)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous dimethyl sulfoxide (DMSO) or pyridine
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline in anhydrous DMSO, add anhydrous piperazine (1.1 to 2 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 7-piperazinyl-substituted tetrahydroquinoline.
Expected Outcome:
The highly electron-deficient aromatic ring due to the three fluorine atoms facilitates the nucleophilic attack of the piperazine nitrogen at the C-7 position, leading to the displacement of the fluoride ion. The choice of base and solvent is crucial for the reaction's success.
| Parameter | Rationale |
| Solvent | Aprotic polar solvents like DMSO or pyridine are preferred as they can solvate the ions formed during the reaction and can be used at high temperatures. |
| Base | A non-nucleophilic base is required to neutralize the HF formed during the reaction, driving the equilibrium towards the product. |
| Temperature | Elevated temperatures are typically required to overcome the activation energy for the SNAr reaction. |
| Excess Nucleophile | Using an excess of the piperazine can help to drive the reaction to completion. |
Application 2: N-Functionalization for Kinase Inhibitor Scaffolds
The secondary amine of the tetrahydroquinoline ring is a versatile handle for introducing various substituents to explore structure-activity relationships, for example, in the development of kinase inhibitors. N-alkylation or N-arylation can be achieved through standard synthetic methodologies.
This protocol describes a general method for the N-alkylation of the tetrahydroquinoline nitrogen.
Materials:
-
6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
Procedure:
-
To a solution of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion
6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline represents a highly valuable and versatile intermediate in modern drug discovery. Its unique electronic properties, conferred by the trifluorinated benzene ring, open up a range of synthetic possibilities for the creation of novel and potent pharmaceutical agents. The protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this promising scaffold.
References
-
Domagala, J. M., et al. (1986). 1-Ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a new intermediate for the preparation of quinolone antibacterial agents. Journal of Medicinal Chemistry, 29(3), 394–404. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11. [Link]
-
Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029. [Link]
-
Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Chemical Reviews, 96(5), 1779-1804. [Link]
-
Adhikari, P., et al. (2021). A Boronic Acid Catalyzed One-Pot Tandem Reduction of Quinolines to Tetrahydroquinolines Followed by Reductive Alkylation with a Carbonyl Compound. Organic Letters, 23(7), 2437–2442. [Link]
- U.S. Patent No. 4,952,695. (1990). Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, intermediate for antibacterials.
-
Saleh, T. S., et al. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 4(5), 1726-1736. [Link]
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Application Notes and Protocols for the Preparation of Fluorinated Antibacterial Agents Using Tetrahydroquinoline Blocks
Introduction: The Rationale for Fluorinated Tetrahydroquinoline Scaffolds in Antibacterial Drug Discovery
The relentless rise of antibiotic resistance necessitates the development of novel antibacterial agents with improved efficacy and mechanisms of action that can circumvent existing resistance pathways. The fluoroquinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, primarily due to their potent, broad-spectrum activity.[][2][3] Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[][4]
A key structural feature responsible for the enhanced potency of fluoroquinolones is the presence of a fluorine atom, typically at the C-6 position of the quinolone ring.[][2][5] This substitution significantly increases the drug's penetration into the bacterial cell and enhances its inhibitory effect on DNA gyrase.[][2] The tetrahydroquinoline (THQ) scaffold, a saturated analogue of the quinoline core, has emerged as a "privileged" structure in medicinal chemistry. It offers a three-dimensional architecture that can be exploited to achieve novel interactions with biological targets and improve pharmacokinetic properties.
By combining the advantageous properties of fluorine substitution with the versatile THQ scaffold, researchers can explore a new chemical space for potent antibacterial agents. This guide provides detailed protocols for the synthesis of fluorinated tetrahydroquinoline building blocks and their subsequent evaluation as potential antibacterial agents, with a focus on the underlying principles and experimental considerations.
PART 1: Synthesis of Fluorinated Tetrahydroquinoline Scaffolds
Two primary and versatile methods for the synthesis of the tetrahydroquinoline core are the Povarov (imino Diels-Alder) reaction and the catalytic hydrogenation of a pre-formed fluoroquinoline.
Method 1: Povarov Reaction for de novo Synthesis of Fluorinated Tetrahydroquinolines
The Povarov reaction is a powerful three-component reaction that allows for the construction of the tetrahydroquinoline skeleton in a single step from an aniline, an aldehyde, and an alkene.[6][7][8] To synthesize a fluorinated THQ, a fluorinated aniline or aldehyde is used as a starting material.
This protocol describes the synthesis of a model 6-fluoro-tetrahydroquinoline derivative using 4-fluoroaniline, benzaldehyde, and N-vinylpyrrolidone.
Materials:
-
4-Fluoroaniline
-
Benzaldehyde
-
N-Vinylpyrrolidone
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-fluoroaniline (1.0 eq), benzaldehyde (1.0 eq), and anhydrous acetonitrile (20 mL).
-
Catalyst Addition: Add Yb(OTf)₃ (0.1 eq) to the stirred solution. The use of a Lewis acid catalyst like Yb(OTf)₃ is crucial for activating the in-situ formed imine towards the cycloaddition.
-
Alkene Addition: Add N-vinylpyrrolidone (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-fluoro-tetrahydroquinoline product.
Causality and Insights:
-
Choice of Starting Materials: The fluorine atom is introduced via the 4-fluoroaniline. The choice of aldehyde and alkene will determine the substituents at other positions of the THQ ring, allowing for the creation of a diverse library of compounds.
-
Catalyst: Yb(OTf)₃ is an effective and water-tolerant Lewis acid that catalyzes the formation of the imine intermediate and the subsequent [4+2] cycloaddition. Other Lewis acids such as InCl₃ or Sc(OTf)₃ can also be employed.[9]
-
Solvent: Anhydrous acetonitrile is a suitable polar aprotic solvent for this reaction.
Method 2: Catalytic Hydrogenation of Fluoroquinolines
This method involves the reduction of the pyridine ring of a readily available fluoroquinoline to yield the corresponding fluorinated tetrahydroquinoline. This is a highly efficient method if the parent fluoroquinoline is commercially available or easily synthesized.
This protocol describes the hydrogenation of 6-fluoroquinoline.
Materials:
-
6-Fluoroquinoline
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Celite or a similar filtration aid
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 6-fluoroquinoline (1.0 eq) in methanol (20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Palladium on carbon can be pyrophoric. Handle in an inert atmosphere or as a slurry.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas several times to remove any air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 6-fluoro-1,2,3,4-tetrahydroquinoline.
-
Purification: The product is often pure enough for subsequent steps, but can be further purified by distillation or chromatography if necessary.
Causality and Insights:
-
Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of aromatic rings. Other catalysts like platinum oxide (Adam's catalyst) can also be used.[10]
-
Hydrogen Source: Molecular hydrogen is the most common and efficient hydrogen source for this transformation. Transfer hydrogenation using sources like ammonium formate can also be employed.[11]
-
Safety: Catalytic hydrogenation with molecular hydrogen should always be performed in appropriate high-pressure equipment by trained personnel due to the flammable nature of hydrogen gas.
Visualization of Synthetic Workflow
Caption: Synthetic routes to fluorinated tetrahydroquinolines.
PART 2: Biological Evaluation of Fluorinated Tetrahydroquinolines
Once synthesized, the novel fluorinated tetrahydroquinoline derivatives must be evaluated for their antibacterial activity. The standard method for this is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]
Materials:
-
Synthesized fluorinated tetrahydroquinoline compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized fluorinated tetrahydroquinoline compounds in DMSO (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well in the dilution series. This will create a range of decreasing compound concentrations.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A well containing only the bacterial inoculum in CAMHB (no compound).
-
Negative Control: A well containing only sterile CAMHB.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A spectrophotometer can also be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment.
Causality and Insights:
-
Media: CAMHB is the standard medium for routine antimicrobial susceptibility testing as it has good reproducibility and low levels of inhibitors.[12]
-
Inoculum Density: A standardized inoculum is critical for reproducible MIC results.
-
DMSO Concentration: The final concentration of DMSO in the wells should be kept low (typically ≤1%) as it can have its own inhibitory effects on bacterial growth at higher concentrations.
Data Presentation: Structure-Activity Relationship (SAR)
The results of the MIC testing should be compiled to understand the structure-activity relationship.
| Compound ID | R1 Substituent | R2 Substituent | Fluorine Position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| THQ-F1 | H | Phenyl | 6-F | 8 | 32 |
| THQ-F2 | H | 4-Chlorophenyl | 6-F | 4 | 16 |
| THQ-F3 | H | Phenyl | 7-F | 16 | 64 |
| THQ-F4 | Cyclopropyl | Phenyl | 6-F | 2 | 8 |
This is an example table; actual data would be generated from experimental results.
This data allows for the analysis of how changes in the substituents and the position of the fluorine atom affect the antibacterial potency and spectrum. For instance, the data might suggest that a fluorine at the 6-position is more favorable for activity than at the 7-position, and that a cyclopropyl group at the R1 position enhances activity, which is consistent with known SAR for fluoroquinolones.[4]
Visualization of the Mechanism of Action
Caption: Mechanism of action of fluoroquinolone-type agents.
Conclusion
This guide provides a framework for the rational design, synthesis, and evaluation of novel fluorinated antibacterial agents based on the tetrahydroquinoline scaffold. By leveraging established synthetic methodologies like the Povarov reaction and catalytic hydrogenation, and employing standardized biological evaluation protocols, researchers can efficiently explore this promising area of chemical space. The insights gained from structure-activity relationship studies will be crucial in optimizing lead compounds and developing next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
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Rusu, A., Buta, E. L., Peptanariu, D., Păvăloi, D. L., Giusca, S. E., & Bejinariu, C. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Infections. Pharmaceuticals, 15(9), 1048. [Link]
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ResearchGate. (n.d.). The mechanism of action of antibacterial (fluoro)quinolones. Retrieved from [Link]
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Leigh, D. A. (1988). The fluorinated quinolones. Journal of Antimicrobial Chemotherapy, 22 Suppl C, 1-13. [Link]
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Rusu, A., Buta, E. L., & Bejinariu, C. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals, 14(8), 811. [Link]
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Toma, E. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine. Médecine Clinique Et Expérimentale, 12(1), 7–9. [Link]
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Tu, S., Wu, S., Li, C., Yan, S., Han, Y., Jiang, B., & Zhang, J. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein Journal of Organic Chemistry, 8, 1748–1753. [Link]
-
Al-Warhi, T. I., & Ghorab, M. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 14(28), 20086–20126. [Link]
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ResearchGate. (n.d.). Gold Catalyzed Povarov-Type Reaction of Fluorinated Imino Esters and Furans. Retrieved from [Link]
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Bryskier, A., & Chantot, J. F. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16–28. [Link]
-
Petrov, V. A. (Ed.). (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. [Link]
-
Bouzard, D., Di Cesare, P., Essiz, M., Jacquet, J. P., Remuzon, P., Weber, A., Oki, T., & Masuyoshi, M. (1989). Fluoronaphthyridines and quinolones as antibacterial agents. 1. Synthesis and structure-activity relationships of new 1-substituted derivatives. Journal of Medicinal Chemistry, 32(3), 537–542. [Link]
-
Isaac, E. L., Tumbelty, L. N., & Chain, W. J. (2022). Transformation of a N,N-Dimethylaniline N-oxide into a Tetrahydroquinoline Scaffold via a Formal Polonovski-Povarov Reaction. Organic Syntheses, 99, 381-400. [Link]
-
Petrov, V. A. (Ed.). (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley. [Link]
-
Ben-Ammar, K., Ben-Ammar, A., & Souizi, A. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices, 2(3), 295-308. [Link]
-
Zhang, X., Shi, Y., & Liu, Y. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications, 13(1), 1-10. [Link]
-
Chemical Communications. (n.d.). A povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines and alkenes in HFIP. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]
-
Taib, L., & Adibani, S. (2018). Synthesis of New Fluorinated Fused Heteropolycyclic Nitrogen Systems Containing a Pyrazolotriazine Moiety as Antimicrobial Agents Part I. International Journal of Organic Chemistry, 8, 176-189. [Link]
-
Svatunek, D., Gyömöre, Á., & Kappe, C. O. (2018). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ChemCatChem, 10(18), 4039-4045. [Link]
-
Li, D., Wang, C., Li, C., & Sun, J. (2023). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. ACS omega, 8(25), 22699–22709. [Link]
-
Hu, Y., Chen, P., & Ma, Y. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Letters, 21(6), 1872–1876. [Link]
-
Biblioteka Nauki. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 8. Retrieved from [Link]
-
Gopal, K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234. [Link]
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Preprints.org. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]
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Cao, Y., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 134(42), 17338-17341. [Link]
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Hooper, D. C., & Wolfson, J. S. (1989). Structure-activity relationships of the fluoroquinolones. Reviews of infectious diseases, 11 Suppl 5, S902–S911. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US7154006B2 - Preparation of fluorinated anilines.
-
CHIMIA. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. Retrieved from [Link]
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Wang, T., & Wang, F. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3538. [Link]
-
Acar, Ç., & Çavuşoğlu, B. K. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6825. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. Retrieved from [Link]
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Application Note: Scale-Up Synthesis of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline
Executive Summary
This application note details the scalable synthesis of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline (CAS: N/A for specific isomer, analogous to 115029-23-7 derivatives). This fluorinated heterocycle is a critical pharmacophore in the development of next-generation quinolone antibiotics and tricyclic kinase inhibitors.
The protocol addresses the primary challenges of scaling this molecule:
-
Regiocontrol: Ensuring the correct cyclization of the trifluoroaniline precursor.
-
Chemospecificity: Selectively reducing the pyridine ring to the tetrahydro- state without defluorinating the benzene ring or over-reducing to the decahydro- species.[1]
-
Thermal Management: Controlling the highly exothermic Skraup cyclization on a kilogram scale.
Retrosynthetic Strategy & Logic
The synthesis is designed as a two-stage linear sequence starting from commercially available 2,3,4-Trifluoroaniline .
-
Stage 1 (Cyclization): A modified Skraup reaction constructs the quinoline core.[1] We utilize 2,3,4-trifluoroaniline because cyclization occurs at the only available ortho position (C6 of the aniline), which maps perfectly to the C5 position of the quinoline, placing the fluorines at positions 6, 7, and 8.[1]
-
Stage 2 (Selective Reduction): Heterogeneous catalytic hydrogenation is employed to saturate the nitrogen-containing ring.[1] The 1,2,3,4-tetrahydroquinoline (THQ) motif is thermodynamically favorable under acidic hydrogenation conditions, preventing the reduction of the electron-deficient fluorinated benzene ring.[1]
Reaction Scheme Visualization
Figure 1: Two-step synthesis workflow emphasizing the modified Skraup cyclization and selective high-pressure hydrogenation.
Detailed Protocols
Stage 1: Synthesis of 6,7,8-Trifluoroquinoline (Modified Skraup)[1]
Rationale: Traditional Skraup reactions use arsenic acid or nitrobenzene as oxidants, which are hazardous or difficult to remove.[1] This protocol uses Sodium m-nitrobenzenesulfonate , a water-soluble mild oxidant that simplifies workup.
Safety Critical: This reaction is violently exothermic.[1] On a scale >100g, reagents must be added in portions, or the temperature must be ramped very slowly.
Materials:
-
2,3,4-Trifluoroaniline (1.0 eq)[1]
-
Glycerol (3.0 eq)[1]
-
Sulfuric Acid (conc. 98%) (2.5 mL per g of aniline)[1]
-
Sodium m-nitrobenzenesulfonate (0.6 eq)[1]
-
Ferrous sulfate (catalytic, 0.05 eq)[1]
-
Water/Ice for quenching[1]
Procedure:
-
Setup: In a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge the Sulfuric Acid.
-
Addition: Cool acid to 20°C. Add 2,3,4-Trifluoroaniline portion-wise. (Caution: Exotherm).[1]
-
Oxidant: Add Sodium m-nitrobenzenesulfonate and Ferrous sulfate.
-
Glycerol: Add Glycerol dropwise over 30 minutes.
-
Reaction: Slowly ramp temperature to 140°C .
-
Critical Control Point: A sudden exotherm often occurs around 120°C. Be prepared to apply maximum cooling to the jacket if the internal temp spikes >150°C.[1]
-
-
Hold: Maintain 140°C for 4 hours until LCMS shows <1% starting aniline.
-
Workup:
-
Yield: Expect 65-75% as a pale yellow solid/oil.[1]
Stage 2: Selective Hydrogenation to Tetrahydroquinoline[1]
Rationale: We use Pt/C (Platinum on Carbon) or Pd/C in an acidic solvent.[1] The acid protonates the nitrogen, activating the pyridine ring for reduction while deactivating the benzene ring, preserving the fluorine substituents.[1]
Materials:
-
6,7,8-Trifluoroquinoline (from Stage 1)[1]
-
Catalyst: 5% Pt/C (dry basis, 2 wt% loading relative to substrate)[1]
-
Solvent: Methanol with 5% Acetic Acid[1]
-
Hydrogen Gas (
)[1]
Procedure:
-
Loading: In a high-pressure autoclave (Hastelloy or Stainless Steel), charge the substrate, solvent, and catalyst under nitrogen inertion.[1]
-
Purge: Purge vessel 3x with
, then 3x with . -
Pressurization: Pressurize to 30-50 bar (435-725 psi) .
-
Reaction: Heat to 60°C with vigorous stirring (1000 rpm).
-
Mechanistic Note: Higher temperatures (>100°C) risk defluorination (hydrodefluorination).[1]
-
-
Monitoring: Monitor hydrogen uptake. Reaction typically completes in 6-12 hours.
-
Workup:
-
Purification: Recrystallization from Hexane/EtOAc or vacuum distillation.[1]
Analytical Specifications & Quality Control
For drug development applications, the following specifications are standard.
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid/oil | Visual |
| Purity (HPLC) | > 98.5% | C18 Column, ACN/Water + 0.1% TFA |
| Identity (NMR) | Conforms to structure | 1H-NMR (DMSO-d6), 19F-NMR |
| Residual Solvent | < 5000 ppm (MeOH), < 5000 ppm (EtOAc) | GC-HS |
| Heavy Metals | Pd/Pt < 10 ppm | ICP-MS |
| Water Content | < 0.5% | Karl Fischer |
Troubleshooting & Optimization (FAQ)
Issue: Hydrodefluorination (Loss of F)[1]
-
Cause: Reaction temperature too high or pressure too low (prolonged exposure).[1]
-
Solution: Switch from Pd/C to Pt/C (sulfided) . Sulfided catalysts are less active toward C-halogen hydrogenolysis but retain activity for ring saturation. Alternatively, reduce temperature to 40°C and increase pressure to 70 bar.[1]
Issue: Incomplete Reduction (Dihydro- intermediates)
-
Cause: Catalyst poisoning or insufficient acidity.[1]
-
Solution: Ensure the solvent contains at least 5% Acetic Acid or TFA.[1] The protonated quinolinium species reduces much faster than the neutral heterocycle.[1]
Issue: Runaway Exotherm in Skraup Step
-
Cause: Accumulation of reagents before initiation.[1]
-
Solution: Use the "Pre-heated Heel" method.[1] Heat the acid/oxidant mixture to 100°C first, then slowly feed the Aniline/Glycerol mixture.
References
-
BenchChem. (2025).[1][3][4] Scale-up challenges in fluoro-quinoline synthesis and Gould-Jacobs reactions. Retrieved from [1]
-
National Institutes of Health (NIH). (2015).[1] Scalable trifluoromethylation and handling of fluorinated heterocycles.[1][5] PMC Articles.[1] Retrieved from [1]
-
MDPI. (2025). Catalytic Hydrogenation Pathways of Quinoline: Selectivity and Kinetics. Retrieved from [1]
-
Organic Chemistry Portal. (2024).[1][6] Synthesis of Tetrahydroquinolines: Hydrogenation protocols. Retrieved from [1]
-
Fisher Scientific. (2024).[1] Safety Data Sheet: 6-Fluoro-1,2,3,4-tetrahydroquinoline. Retrieved from [1]
Sources
- 1. sci-rad.com [sci-rad.com]
- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
reductive amination techniques involving 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline
Abstract
This guide details optimized protocols for the reductive amination of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline (6,7,8-tfTHQ) . Due to the unique electronic and steric environment created by the tris-fluorine substitution pattern, this scaffold exhibits reduced nucleophilicity compared to unsubstituted tetrahydroquinolines. We present three validated methodologies: a standard Sodium Triacetoxyborohydride (STAB) protocol, a Titanium(IV)-mediated approach for sterically hindered or electron-deficient carbonyls, and a catalytic hydrogenation workflow. These methods ensure high conversion rates while minimizing by-products in drug discovery campaigns.
Introduction & Mechanistic Insight
The Scaffold
6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline is a high-value building block in medicinal chemistry. The fluorine atoms modulate lipophilicity (LogP), metabolic stability, and pKa. However, they also impose synthetic challenges.
Chemical Challenges
-
Electronic Deactivation: The three fluorine atoms at positions 6, 7, and 8 are strongly electron-withdrawing. Through inductive effects ($ -I $), they significantly reduce the electron density on the aniline-like nitrogen at position 1. This lowers the nucleophilicity of the amine, making the initial attack on the carbonyl carbon—the rate-determining step in iminium formation—sluggish.
-
Peri-Interaction (Sterics/Electrostatics): The fluorine at position 8 is spatially proximal to the N-1 nitrogen (a peri-like relationship). The lone pair of the nitrogen and the electron-rich fluorine atom experience electrostatic repulsion, potentially distorting the optimal geometry for nucleophilic attack.
Strategic Solution
To overcome these barriers, the reaction equilibrium must be driven toward the iminium ion intermediate.
-
Acid Catalysis (AcOH): Essential for activating the carbonyl oxygen.
-
Lewis Acid Promotion (Ti(OiPr)₄): Acts as a water scavenger and a strong Lewis acid to coordinate the carbonyl, forcing iminium formation even with weak nucleophiles.
Mechanistic Pathway (Visualization)
The following diagram illustrates the critical transition from the deactivated amine to the stable tertiary amine product, highlighting the role of the Titanium promoter.
Figure 1: Reaction pathway highlighting the Titanium-mediated activation of the carbonyl to overcome the low nucleophilicity of the fluorinated tetrahydroquinoline.
Experimental Protocols
Method A: The "Gold Standard" (STAB/DCE)
Best for: Reactive aldehydes and unhindered ketones.
Reagents:
-
6,7,8-tfTHQ (1.0 equiv)[1]
-
Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[2]
Protocol:
-
Preparation: In a flame-dried vial, dissolve 6,7,8-tfTHQ (1.0 mmol) and the carbonyl compound (1.1 mmol) in DCE (5 mL, 0.2 M).
-
Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Note: This pre-stir allows the hemiaminal/iminium equilibrium to establish.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of SM m/z ~206).
-
Quench: Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Method B: Titanium-Mediated Reductive Amination
Best for: Electron-deficient amines (like 6,7,8-tfTHQ) reacting with hindered ketones.
Reagents:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)
-
Sodium Borohydride (NaBH₄) (2.0 equiv)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)[3]
Protocol:
-
Complexation: In a dry flask under N₂, mix 6,7,8-tfTHQ (1.0 mmol) and the ketone (1.0 mmol).
-
Lewis Acid Addition: Add Ti(OiPr)₄ (1.2 mmol) neat. The mixture may become viscous.
-
Stirring: Stir at RT for 6–12 hours (or 60°C for 2 hours if the ketone is very hindered). Note: This step drives the formation of the iminium species by scavenging water.
-
Dilution: Dilute the mixture with anhydrous MeOH (4 mL).
-
Reduction: Cool to 0°C. Add NaBH₄ (2.0 mmol) carefully (exothermic). Stir for 2 hours at RT.
-
Hydrolysis: Quench by adding 1N NaOH or water. A heavy white precipitate (TiO₂) will form.
-
Filtration: Filter through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via column chromatography.
Comparative Data & Selection Guide
| Feature | Method A (STAB) | Method B (Ti-Mediated) | Method C (Catalytic H₂) |
| Primary Mechanism | Acid-catalyzed Iminium Reduction | Lewis-Acid Dehydration & Reduction | Heterogeneous Catalysis |
| Scope | Aldehydes, Simple Ketones | Hindered Ketones, Weak Amines | Benzaldehydes, Non-reducible groups |
| Reaction Time | 4 – 16 Hours | 8 – 24 Hours | 2 – 6 Hours |
| Yield (Typical) | 75 – 90% | 85 – 95% | 60 – 80% |
| Key Advantage | Mild, functional group tolerant | Forces reaction of deactivated amines | Green, scalable, no boron waste |
| Limitation | Slow with deactivated amines | Requires filtration of Ti-salts | Incompatible with nitro/alkene groups |
Experimental Workflow Diagram
Figure 2: Step-by-step operational workflow for the reductive amination process.
Troubleshooting & Optimization
-
Issue: Low Conversion (Starting Material Remains).
-
Cause: The fluorinated amine is too weak to attack the carbonyl.
-
Fix: Switch to Method B (Ti(OiPr)₄) . The titanium activates the carbonyl significantly more than acetic acid. Alternatively, heat the imine formation step (before adding reducing agent) to 60°C in the presence of molecular sieves (4Å).
-
-
Issue: Side Product (Alcohol Formation).
-
Cause: The carbonyl is being reduced before the amine attacks.
-
Fix: Ensure the "Pre-stir" (Step 2 in Method A) is sufficiently long (at least 1 hour). Do not add the reducing agent until the imine/hemiaminal equilibrium is established.
-
-
Issue: Difficulty Removing Titanium Salts.
-
Fix: During the quench of Method B, add a small amount of water followed by vigorous stirring until a white powder forms, then filter. Do not try to extract the "gel"—it causes emulsions.
-
References
-
Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Secondary and Tertiary Amines." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. [Link]
Sources
- 1. 6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE | 59611-52-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Solvent Selection for Reactions Involving Trifluoro-Tetrahydroquinolines
An Application Note and Protocol Guide
Abstract
Trifluoro-tetrahydroquinolines (CF3-THQs) are privileged scaffolds in medicinal chemistry and materials science, with the trifluoromethyl group significantly modulating properties such as metabolic stability, lipophilicity, and binding affinity. The successful synthesis and functionalization of these molecules are critically dependent on the judicious selection of the reaction solvent. This guide provides a comprehensive overview of the principles governing solvent choice for reactions involving CF3-THQs. It combines theoretical considerations with practical, field-proven protocols to empower researchers, scientists, and drug development professionals to optimize their experimental designs for improved yield, selectivity, and reproducibility.
Introduction: The Trifluoromethyl Group and the Central Role of the Solvent
The introduction of a trifluoromethyl (CF3) group into a tetrahydroquinoline (THQ) core presents unique synthetic challenges. The CF3 group is a potent electron-withdrawing group, which influences the reactivity of the entire molecule. Furthermore, the reagents used for trifluoromethylation are often highly reactive and sensitive to their chemical environment.[1] The reaction solvent is not merely an inert medium but an active participant that can dictate the outcome of a reaction.[2]
A solvent's influence is multifaceted, affecting:
-
Solubility: Ensuring all reactants, reagents, and catalysts are in the same phase is fundamental for reaction efficiency. Quinoline derivatives can exhibit a wide range of polarities, often requiring specific solvent systems or co-solvents for complete dissolution.[3]
-
Reactivity and Reaction Rate: Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction's activation energy. For instance, polar aprotic solvents are known to enhance the rates of S_N2 reactions by solvating the cation but leaving the nucleophile relatively "bare" and more reactive.[4][5]
-
Selectivity: In reactions with multiple potential outcomes (e.g., regio- or stereoisomers), the solvent can preferentially stabilize one transition state over another, guiding the reaction towards the desired product. Remarkable reversals in regioselectivity have been observed simply by switching from dichloromethane (DCM) to dimethyl sulfoxide (DMSO) in trifluoromethylation reactions.[6]
-
Reaction Pathway: The choice of solvent can fundamentally alter the reaction mechanism. For example, in reactions of alkenes with bis(triflyl)ethene, switching from acetonitrile to toluene can change the outcome from a normal allylation to a [3+2] cycloaddition.[7]
This guide will deconstruct these factors to provide a logical framework for solvent selection in the context of CF3-THQ chemistry.
Theoretical Framework for Solvent Selection
Choosing the optimal solvent requires an understanding of its key physical and chemical properties and how they interact with the reaction components.
Polarity, Dipole Moment, and Dielectric Constant
-
Polarity is a complex property arising from the combination of a solvent's dipole moment and dielectric constant.
-
Polar Solvents (e.g., water, ethanol, DMF, DMSO) effectively solvate polar molecules and ions. Quantum chemical calculations have shown a significant effect of solvent polarity on the dipole moment of quinoline derivatives.[2] Polar protic solvents contain O-H or N-H bonds and can act as hydrogen bond donors, while polar aprotic solvents lack these bonds.[8]
-
Nonpolar Solvents (e.g., hexane, toluene, benzene) are suitable for nonpolar reactants.
Protic vs. Aprotic Solvents
This is arguably the most critical distinction for many reactions involving charged intermediates or nucleophiles.[4]
-
Polar Protic Solvents (e.g., H₂O, MeOH, EtOH): These solvents possess at least one hydrogen atom connected to an electronegative atom (O or N) and can form hydrogen bonds.[8] They are excellent at solvating both cations and anions. However, their ability to hydrogen-bond with and "cage" anionic nucleophiles can significantly decrease nucleophilicity, slowing down reactions like S_N2.[4][9]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds.[8] They are poor hydrogen bond donors. They solvate cations well through ion-dipole interactions but leave anions relatively unsolvated and highly reactive. This makes them ideal for many nucleophilic substitution and base-promoted reactions.[4] For example, trifluoromethylation reactions using Ruppert's reagent (Me₃SiCF₃) are most commonly performed in DMF or THF.[10]
-
Nonpolar Protic Solvents: While rare, some nonpolar solvents can be protic. A notable example involves the use of tertiary alcohols as a reaction medium for nucleophilic fluorination, where they enhance the nucleophilicity of the fluoride ion without the strong solvation effects of polar protic solvents.[11]
The logical flow for selecting an appropriate solvent class is outlined below.
Caption: Standard experimental workflow for synthesis.
Protocol: Base-Promoted Tandem Synthesis of a 2-Azaaryl Tetrahydroquinoline
This protocol is adapted from a reported synthesis and demonstrates the importance of a nonpolar aprotic solvent for this tandem reaction. [12]Toluene was identified as superior to THF, dioxane, or CPME. [12] Materials:
-
2-Pyridylmethyl amine (1.2 equiv)
-
2-Fluorostyrene derivative (1.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (1.4 equiv)
-
Anhydrous Toluene (Sufficient for 0.1 M concentration)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 2-fluorostyrene derivative (1.0 equiv).
-
Under an inert atmosphere, dissolve the starting material in anhydrous toluene to achieve a final concentration of 0.1 M.
-
Add the 2-pyridylmethyl amine (1.2 equiv) to the solution.
-
Add LiN(SiMe₃)₂ (1.4 equiv) to the reaction mixture at room temperature. Note: The base is often added as a solution in a compatible solvent like THF; account for this in total solvent volume.
-
Heat the reaction mixture to 80 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12 hours). [12]7. Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydroquinoline.
Conclusion
The selection of a solvent for reactions involving trifluoro-tetrahydroquinolines is a critical parameter that extends far beyond simple dissolution. As demonstrated, the solvent's polarity, proticity, and even its own chemical reactivity can be leveraged to control reaction rates, improve yields, and dictate product selectivity. A systematic approach, beginning with an analysis of the reaction mechanism and followed by empirical screening, is essential for success. The protocols and frameworks presented in this guide offer a robust starting point for researchers to navigate the complexities of solvent effects and accelerate the development of novel CF3-THQ-based molecules.
References
-
Impact of the solvent and temperature on the preparation of bis(triflyl)ated tetrahydroquinoline 3 a. ResearchGate. Available at: [Link] [7]2. Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO. Available at: [Link]
-
The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. IOPscience. Available at: [Link] [2]8. Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. ChemRxiv. Available at: [Link] [12]9. Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Solkane® 365mfc is an environmentally benign alternative solvent for trifluoromethylation reactions. RSC Publishing. Available at: [Link] [10]11. Effective Method for Making Quinoline Derivatives in Gl. Scientia Research Library. Available at: [Link]
-
Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. PMC. Available at: [Link] [13]13. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). PMC. Available at: [Link]
-
Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives. ACS Publications. Available at: [Link] [14]15. Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles. ACS Publications. Available at: [Link]
-
A new class of S>N>2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. Inha University. Available at: [Link] [11]17. Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices. Available at: [Link] [15]18. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. PMC. Available at: [Link]
-
Trifluoromethylation. Wikipedia. Available at: [Link] [1]20. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link] [8]21. Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link] [4]22. Effect of Solvents on 1-Butyl-1,2,4-Triazolium Trifluoroacetate Triggered Synthesis of 2,3-Dihydroquinazolin. ResearchGate. Available at: [Link]
-
Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Available at: [Link] [5]24. Nucleophilicity (Protic vs. Aprotic solvents). Reddit. Available at: [Link]
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. Solkane® 365mfc is an environmentally benign alternative solvent for trifluoromethylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. inha.elsevierpure.com [inha.elsevierpure.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sci-rad.com [sci-rad.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline
Welcome to the technical support guide for the synthesis of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yield.
The primary and most atom-economical route to 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of the corresponding 6,7,8-Trifluoroquinoline. This guide focuses on troubleshooting and optimizing this critical reduction step. The presence of three fluorine atoms on the carbocyclic ring introduces specific challenges, primarily the risk of hydrodefluorination, which must be carefully managed to achieve high yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer: Low or no conversion is a common issue that typically points to a problem with the catalyst or the reaction environment.
-
Cause A: Catalyst Inactivity. Heterogeneous catalysts (like Platinum on Carbon) can lose activity over time due to oxidation or improper storage.
-
Solution: Always use a fresh batch of catalyst from a reputable supplier. If using a catalyst like Platinum(IV) oxide (PtO₂), ensure it undergoes the initial reduction to active platinum black, which is visible as a color change.
-
-
Cause B: Catalyst Poisoning. The catalyst's active sites can be blocked by impurities. Quinolines themselves can sometimes act as catalyst poisons for certain metals, though this is less common with platinum-group metals used for this transformation.[1] More likely sources are sulfur or halide impurities in the starting material or solvent.
-
Solution: Ensure the purity of your 6,7,8-Trifluoroquinoline starting material. Recrystallization or column chromatography of the starting material may be necessary. Use high-purity, anhydrous solvents.
-
-
Cause C: Insufficient Hydrogen Pressure or Leak. The reaction is dependent on a constant supply of hydrogen.
-
Solution: Ensure your reaction vessel is properly sealed and leak-tested. If using a balloon, ensure it is adequately filled and remains inflated. For pressure reactors (e.g., a Parr shaker), verify the pressure gauge is functioning and maintains the set pressure throughout the reaction. Minor leaks in system connectors can lead to significantly reduced yields.[2]
-
-
Cause D: Inadequate Reaction Conditions. The temperature or pressure may be too low to overcome the activation energy for the reaction.
-
Solution: While mild conditions are initially preferred to avoid side reactions, systematically increase the temperature (e.g., from room temperature to 40-50 °C) or hydrogen pressure (from 50 psi to 100 psi) if no conversion is observed. Monitor closely by TLC or LC-MS to find the optimal balance.
-
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Question 2: I am observing significant byproduct formation, particularly defluorinated compounds. How can I improve the selectivity?
Answer: This is a critical issue for this specific substrate. Hydrodefluorination is a known side reaction during the hydrogenation of fluorinated arenes. The key is to control the reaction's reactivity.
-
Cause A: Overly Aggressive Catalyst. Palladium on carbon (Pd/C) is a very common hydrogenation catalyst, but it is often too aggressive for halogenated compounds and can readily cleave C-F bonds.[3]
-
Solution: Switch to a less reactive catalyst. Rhodium on carbon (Rh/C) or Platinum(IV) oxide (PtO₂) are excellent alternatives that generally show higher chemoselectivity and leave C-F bonds intact.[3] Supported gold catalysts have also been shown to be highly chemoselective for quinoline hydrogenation under mild conditions.[1]
-
-
Cause B: Harsh Reaction Conditions. High temperatures and excessively long reaction times increase the likelihood of side reactions, including both defluorination and over-reduction of the benzene ring.
-
Solution:
-
Lower the Temperature: Attempt the reaction at room temperature first. Only increase the temperature if the reaction is too sluggish.
-
Monitor Closely: Track the reaction's progress every 1-2 hours using TLC or LC-MS. Stop the reaction immediately once the starting material is consumed to prevent the product from undergoing further unwanted reactions.
-
Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like ethanol or methanol are common. Sometimes, adding a small amount of acid (like acetic acid or trifluoroacetic acid) can protonate the nitrogen, activating the heterocyclic ring towards reduction while potentially suppressing side reactions on the carbocyclic ring. However, this must be tested carefully.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting catalyst and conditions for this synthesis? For the hydrogenation of 6,7,8-Trifluoroquinoline, we recommend starting with 10 mol% Platinum(IV) oxide (PtO₂) in ethanol or ethyl acetate under 50-100 psi of H₂ pressure at room temperature . This provides a good balance of reactivity and selectivity, minimizing the risk of defluorination.[3]
Q2: My final product is a persistent oil after chromatography. How can I induce crystallization? This is common for tetrahydroquinolines.
-
High Purity is Key: Ensure the oil is highly pure (>98% by NMR or LC-MS). Impurities can inhibit crystallization.[4]
-
Trituration: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a non-polar "anti-solvent" (e.g., hexane, pentane) dropwise while stirring vigorously. This may cause the product to precipitate as a solid.
-
Salt Formation: The tetrahydroquinoline nitrogen is basic. You can dissolve the purified oil in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether (or a similar acid) dropwise. The corresponding hydrochloride salt is often a stable, crystalline solid that can be easily filtered and dried.[4]
Q3: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 4:1 Hexane:Ethyl Acetate. The product, being more saturated, will typically have a higher Rf value than the aromatic starting material. Stain with potassium permanganate for visualization. For more precise monitoring, LC-MS or GC-MS are ideal.
Recommended Protocol: Catalytic Hydrogenation
This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific equipment and reagent purity.
Materials:
-
6,7,8-Trifluoroquinoline
-
Platinum(IV) oxide (PtO₂)
-
Ethanol (anhydrous, 200 proof)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas source
-
Pressure-rated hydrogenation vessel (e.g., Parr apparatus)
Procedure:
-
Vessel Preparation: To a clean, dry pressure hydrogenation vessel, add 6,7,8-Trifluoroquinoline (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, add PtO₂ (0.10 eq). Safety Note: Platinum catalysts can be pyrophoric, especially after the reaction. Do not allow the dry catalyst to come into contact with flammable solvents in the air.
-
Solvent Addition: Add anhydrous ethanol to create a solution with a concentration of approximately 0.1 M.
-
Hydrogenation: Seal the vessel. Purge the headspace with nitrogen three times, followed by purging with hydrogen three times. Pressurize the vessel with hydrogen to 50-100 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by checking hydrogen uptake and analyzing aliquots via TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the platinum catalyst. Wash the pad with additional ethanol. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely in the open as it can ignite. Quench it carefully with water before disposal.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
Comparative Data: Catalyst Selection
The choice of catalyst is paramount for this synthesis. The following table summarizes common catalysts used for quinoline hydrogenation and their suitability for this specific fluorinated substrate.
| Catalyst | Typical Conditions | Pros | Cons/Risks for Trifluoro-Substrate |
| Pd/C | 1-3 atm H₂, RT-50°C, EtOH/MeOH | Highly active, common, relatively inexpensive. | High risk of hydrodefluorination .[3] Low chemoselectivity. |
| PtO₂ | 3-5 atm H₂, RT, EtOH/EtOAc | Excellent activity, good chemoselectivity. | Higher cost, can sometimes reduce arene ring under harsh conditions. |
| Rh/C | 3-10 atm H₂, RT-70°C, EtOH/Acid | High selectivity for arene hydrogenation, often avoids dehalogenation.[3] | Can be less active than Pt or Pd, may require higher pressure/temp. |
| Ru/C | 50-70 atm H₂, 80-100°C, various | Excellent for forcing arene reduction. | Generally too harsh, high risk of over-reduction and defluorination. |
| Au/TiO₂ | 1-10 atm H₂, 25-50°C, Dioxane | Extremely high chemoselectivity, very mild conditions.[1] | Catalyst not as commercially common as others, may require preparation. |
References
- Benchchem. Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
-
Jiang, H. et al. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications. Available at: [Link]
-
Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroquinolines. Available at: [Link]
-
Ren, D., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Explained. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. Available at: [Link]
-
Das, S. S., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine. Available at: [Link]
Sources
minimizing defluorination side reactions in tetrahydroquinoline synthesis
Fluorinated Tetrahydroquinoline (THQ) Synthesis Support Hub
Current Status: Active Lead Scientist: Senior Application Specialist (Synthesis Division) Topic: Minimizing Defluorination Side Reactions Objective: Provide actionable troubleshooting and protocols to retain fluorine substituents during THQ scaffold construction.
Introduction: The "Fluorine Retention" Imperative
In medicinal chemistry, the tetrahydroquinoline (THQ) scaffold is a privileged structure. Fluorine is often introduced to block metabolic hot spots (preventing P450 oxidation) or to modulate
This guide addresses the three primary failure modes:
-
Oxidative Addition (Heterogeneous): Metal catalysts inserting into the C-F bond during hydrogenation.
-
Over-Reduction (Homogeneous): Loss of stereocontrol or fluorine during asymmetric transfer.
-
Elimination/Substitution (Cyclization): Fluoride leaving group behavior during Lewis Acid-mediated ring closures (Povarov).
Module 1: Heterogeneous Hydrogenation Troubleshooting
Context: You are reducing a fluoro-quinoline to a fluoro-THQ using
The Core Problem: Palladium is a C-F Bond Scavenger
Palladium (Pd/C) is the default hydrogenation catalyst, but it is chemically predisposed to perform oxidative addition into aryl-fluoride bonds, especially if the fluorine is activated (ortho/para to the nitrogen).
Troubleshooting & FAQs
Q: I am observing >15% defluorinated byproduct with Pd/C. How do I stop it? A: You must disrupt the interaction between the metal surface and the halogen.
-
Immediate Fix: Switch to Platinum Oxide (
, Adam's Catalyst) . Platinum is significantly less active toward C-F oxidative addition than palladium. -
Additive Strategy: Add Vanadium pentoxide (
) or small amounts of a sulfur poison (thiophene) to the Pd/C reaction. These selectively poison the highly active sites responsible for hydrogenolysis without stopping ring hydrogenation. -
Acidity Control: Run the reaction in Trifluoroacetic Acid (TFA) or acetic acid.
-
Why? Protonating the quinoline nitrogen (
) creates a pyridinium ion. This renders the ring electron-deficient, making the oxidative addition of the metal into the electron-rich C-F bond kinetically unfavorable.
-
Q: Can I use Gold catalysts?
A: Yes. Gold on Titania (
Data Comparison: Catalyst Performance on 6-Fluoroquinoline
| Catalyst System | Solvent | Temp (°C) | Yield (THQ) | Defluorination (HDF) |
| Pd/C (10%) | MeOH | 25 | 85% | 12-18% |
| AcOH | 25 | 92% | < 2% | |
| EtOH | 40 | >95% | 0% (Not Detected) | |
| Rh/C | MeOH | 25 | 90% | 5-8% |
Module 2: Asymmetric Hydrogenation (The Zhou Protocol)
Context: You require an enantiopure fluoro-THQ. You are likely using an Iridium catalyst.[1][2]
The Core Problem: Ligand-Substrate Mismatch
While Iridium is generally safer for fluorine than Palladium, "activated" fluorines (e.g., 8-fluoroquinoline) can still undergo elimination or interfere with the chiral pocket, leading to low ee.
Protocol: Ir-Catalyzed Asymmetric Hydrogenation
This protocol utilizes the system developed by Zhou et al. , which relies on an outer-sphere mechanism that completely avoids C-F interaction.
Reagents:
-
Precursor: Substituted Fluoro-quinoline.
-
Catalyst:
(1.0 mol%). -
Ligand: (R)-MeO-BiPhep or (S)-SegPhos (2.2 mol%).
-
Additive: Iodine (
) (10 mol%). Critical for catalytic activity.[3][4][5] -
Solvent: Toluene or THF.
Step-by-Step:
-
Catalyst Formation: In a glovebox, mix
and the chiral diphosphine ligand in THF. Stir for 10 mins. -
Activation: Add solid Iodine (
). The solution will turn dark. Stir for 10 mins. -
Substrate Addition: Add the fluoro-quinoline.
-
Hydrogenation: Transfer to an autoclave. Pressurize to 600 psi (40 bar)
. -
Reaction: Stir at RT for 12–16 hours.
-
Workup: Release pressure, concentrate, and neutralize with sat.
(to liberate the free base THQ).
Mechanism Visualization (Graphviz):
Caption: The Ir/Iodine system operates via an ionic mechanism where the metal never directly binds the aromatic carbon, effectively preventing defluorination.
Module 3: De Novo Synthesis (Povarov Reaction)
Context: You are building the THQ ring from scratch using an aniline, an aldehyde, and an alkene (Multicomponent Povarov Reaction).
The Core Problem: Lewis Acid-Mediated Elimination
If you use a fluorinated aniline, strong Lewis Acids (
Troubleshooting & FAQs
Q: My fluorinated aniline decomposes into a black tar during the Povarov reaction. A: You are likely using a Lewis Acid that is too "hard" (oxophilic).
-
Solution: Switch to "soft" or water-tolerant Lewis Acids. Indium Trichloride (
) or Ytterbium Triflate ( ) are superior for fluorinated substrates. They activate the imine without stripping the fluoride.
Q: How can I improve the yield of the fluorinated adduct? A: Solvent Engineering.
-
Use Fluorinated Alcohols (TFE - Trifluoroethanol or HFIP).
-
Mechanism:[2][6][7][8] TFE stabilizes the cationic transition state via H-bonding and solvates the fluoride ion if any dissociation occurs, preventing it from acting as a base for further elimination.
Decision Tree: Catalyst Selection for Povarov
Caption: Selection logic for Lewis Acids based on the lability of the fluorine substituent.
References
-
Heterogeneous Selectivity (Au/TiO2)
- Wang, Y., et al. "An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts." Journal of the American Chemical Society, 2013, 135(32), 11951–11958.
-
Ir-Catalyzed Asymmetric Hydrogenation (Zhou System)
-
Wang, W. B., et al. "Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds using Chiral Bisphosphine Ligands."[2] Journal of the American Chemical Society, 2003, 125(35), 10536-10537.
-
-
Povarov Reaction & Fluorinated Solvents
- Shukla, P., et al. "Hexafluoroisopropanol (HFIP) as a reaction medium for the synthesis of tetrahydroquinolines via Povarov reaction." Tetrahedron Letters, 2018.
-
Mechanisms of Hydrodefluorination
- Kuehnel, M. F., et al. "Mechanisms of C-F Bond Activation by Transition Metals." Chemical Reviews, 2015.
Sources
- 1. Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oa.tib.eu [oa.tib.eu]
- 6. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline Substitution
Welcome to the technical support center for navigating the synthetic challenges associated with 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with this highly fluorinated and sterically congested scaffold. Here, we address common issues encountered during substitution reactions and provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to facilitate your experimental success.
Introduction: The Challenge of Steric Hindrance
The trifluorinated benzene ring of 6,7,8-trifluoro-1,2,3,4-tetrahydroquinoline presents a unique set of challenges for chemical modification. The three contiguous fluorine atoms create significant electron withdrawal, activating the ring for nucleophilic aromatic substitution (SNAr). However, they also impose considerable steric hindrance, particularly at the C6 and C8 positions, which can impede the approach of nucleophiles. This guide will provide insights into overcoming these steric barriers to achieve desired substitutions.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format, providing detailed, step-by-step guidance.
Issue 1: Low or No Conversion of Starting Material
Q: My SNAr reaction on 6,7,8-trifluoro-1,2,3,4-tetrahydroquinoline is showing low or no conversion. What are the potential causes and how can I improve the yield?
A: Low conversion in SNAr reactions with this substrate is a common issue, often stemming from a combination of steric hindrance and suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Initial Checks & Step-by-Step Protocol:
-
Reagent Purity: Ensure the purity of your starting material, nucleophile, and solvent. Water and other protic impurities can quench strong bases and some nucleophiles.
-
Reaction Setup: Verify that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially when using air-sensitive reagents.
-
Temperature Control: Accurately monitor and control the reaction temperature. Insufficient heat can lead to a sluggish reaction, while excessive heat may cause decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Issue 2: Poor Regioselectivity (Substitution at Undesired Positions)
Q: I am observing a mixture of isomers from my substitution reaction. How can I control the regioselectivity?
A: The electronic effects of the three fluorine atoms and the dihydroquinoline ring direct nucleophilic attack. However, steric hindrance can lead to substitution at less hindered, but also less electronically favorable, positions.
Controlling Regioselectivity:
-
Steric Bulk of the Nucleophile: Larger, bulkier nucleophiles will preferentially attack the less sterically hindered C6 position over the C8 position. Conversely, smaller nucleophiles may show less selectivity.
-
Protecting Groups: The nitrogen of the tetrahydroquinoline ring can be protected with a bulky group to influence the steric environment around the C8 position.
-
Directed Ortho-Metalation (DoM): For introducing substituents at the C5 position, a DoM strategy can be employed. This involves deprotonation at C5 with a strong base (e.g., n-BuLi), followed by quenching with an electrophile.
Regioselectivity Decision Tree:
Caption: Decision tree for achieving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Which fluorine is the most likely to be displaced in a nucleophilic aromatic substitution reaction?
A1: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[1] The presence of electron-withdrawing groups, such as fluorine, activates the ring towards this attack.[2] The reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of what is seen in SN2 reactions.[3] This is because the high electronegativity of fluorine makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[3][4] While all three fluorine atoms contribute to the activation of the ring, the C7-F bond is generally the most susceptible to substitution due to the combined electronic effects and relatively lower steric hindrance compared to the C8 position.
Q2: What are the best solvents for SNAr reactions on this substrate?
A2: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic. They also help to stabilize the charged intermediate (Meisenheimer complex).[2] Recommended solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Diglyme
For sluggish reactions, switching to a higher-boiling solvent to allow for higher reaction temperatures can be beneficial.
Q3: Can I use a base to deprotonate my nucleophile in situ?
A3: Yes, using a base to deprotonate a neutral nucleophile (e.g., an alcohol or amine) in situ is a common and effective strategy. However, the choice of base is critical. A strong, non-nucleophilic base is preferred to avoid competition with your intended nucleophile. Suitable bases include:
-
Sodium hydride (NaH)
-
Potassium tert-butoxide (t-BuOK)
-
Lithium diisopropylamide (LDA)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
It is often advisable to pre-form the nucleophilic anion before adding the 6,7,8-trifluoro-1,2,3,4-tetrahydroquinoline substrate to the reaction mixture.[5]
Q4: Are there any catalytic methods to promote substitution?
A4: While many SNAr reactions proceed thermally, certain catalytic approaches can enhance reactivity, particularly for less reactive nucleophiles or substrates.
-
Phase-Transfer Catalysis: For reactions involving a solid-liquid or liquid-liquid biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can shuttle the nucleophile into the organic phase.
-
Transition Metal Catalysis: While less common for direct SNAr of fluoroarenes, palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be an alternative strategy for forming C-N bonds, although this typically involves displacement of a bromide or iodide rather than a fluoride. Recent advances in catalysis have also explored methods for the synthesis of substituted quinolines.[6][7]
-
Organic Photoredox Catalysis: Emerging research has shown that organic photoredox catalysis can enable the nucleophilic aromatic substitution of unactivated fluoroarenes under mild conditions.[8]
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of SNAr reactions.[3] By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Experimental Protocols
General Protocol for SNAr with an Alcohol Nucleophile
This protocol provides a starting point for the substitution of a fluorine atom with an alkoxide.
-
Preparation of the Nucleophile:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the desired alcohol (1.2 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base such as sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
-
Substitution Reaction:
-
In a separate flame-dried flask, dissolve 6,7,8-trifluoro-1,2,3,4-tetrahydroquinoline (1.0 equivalent) in the same anhydrous polar aprotic solvent.
-
Slowly add the pre-formed alkoxide solution to the solution of the fluoroquinoline at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary:
| Parameter | Recommended Range/Value | Rationale |
| Nucleophile Equivalents | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting material. |
| Base Equivalents | 1.1 - 1.5 | Stoichiometric with the nucleophile for complete deprotonation. |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents enhance nucleophilicity and stabilize intermediates.[3] |
| Temperature | 80 - 150 °C | Higher temperatures are often required to overcome the activation energy, especially with steric hindrance. |
| Reaction Time | 2 - 24 hours | Highly dependent on the nucleophile and temperature; monitor by TLC. |
References
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem.
- Ábrahámi, R. A., et al. (2018). A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives. CORE.
- SNAr troubleshooting : r/AskChemistry - Reddit. (2023, December 23).
- Synthesis of poly-substituted quinolines [catalysis by Pd(CF3CO2)2] - ResearchGate.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Saito, K., et al. Regio-complementary preparation of 6- And 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination. Universitas Indonesia.
- Nucleophilic aromatic substitution - Wikipedia.
- Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. New Journal of Chemistry (RSC Publishing).
- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube.
- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. (2025, August 6).
- Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
- Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. (2025, July 27).
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PMC.
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed.
- Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journals. (2025, September 5).
- The Organic Chemistry Tutor. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism. YouTube.
- 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. (2019, June 5).
- Advanced SNAr Reaction Guide. Scribd.
- 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides.
- Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. RSC Publishing. (2024, August 28).
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. (2020, September 28).
- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. (2024, December 20).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Crystallization of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline
[1]
Executive Summary & Chemical Profile[1]
6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline (6,7,8-TFTHQ) is a critical intermediate, often employed in the synthesis of fluoroquinolone antibiotics and specific kinase inhibitors.[1] Its purification presents unique challenges due to the "Fluorine Effect" (increased lipophilicity/hydrophobicity) and the "Aniline Liability" (susceptibility to oxidative degradation).[1]
Achieving
Physicochemical Profile
| Property | Characteristic | Impact on Crystallization |
| Lipophilicity | High (3 | Low solubility in water; high solubility in DCM/EtOAc. |
| Basicity | Moderate ( | Can form stable salts (HCl, Tosylate) for purification.[1] |
| Stability | Air-Sensitive | The secondary amine is prone to oxidation (browning) without |
| Melting Point | Low to Moderate | High risk of oiling out if cooling is too rapid. |
Solvent Selection Guide
The following solubility data is derived from structural analogs (polyfluorinated anilines and tetrahydroquinolines).
| Solvent System | Solubility | Role | Recommendation |
| Ethanol (EtOH) | High | Good Solvent | Primary Choice. Excellent for dissolving crude material at |
| Water | Very Low | Anti-Solvent | Use with EtOH. Critical: Add slowly to avoid oiling. |
| Heptane/Hexane | Low-Moderate | Anti-Solvent | Use with Toluene or Ethyl Acetate. Good for removing non-polar impurities.[2] |
| Dichloromethane | Very High | Extraction | Too soluble for crystallization; use for initial isolation only. |
| Isopropanol (IPA) | Moderate | Good Solvent | Alternative to EtOH if cooling crystallization yields are low.[1] |
Recommended Protocols
Method A: Direct Recrystallization (For Purity )
Best for material that is already solid but requires color/purity polish.[1]
-
Dissolution: Charge crude 6,7,8-TFTHQ into a reactor. Add Ethanol (5 vol) . Heat to
(reflux) under Nitrogen.[1]-
Note: If the solution is dark brown, treat with Activated Carbon (5 wt%) for 30 mins, then filter hot through Celite.[1]
-
-
Nucleation: Cool slowly to
. If the solution remains clear, add Water (1-2 vol) dropwise until a faint turbidity persists.[1] -
Seeding: Add pure seed crystals (0.5 wt%) at
. Do not skip this step. Fluorinated compounds often supercool and oil out without seeds. -
Growth: Hold at
for 1 hour to allow crystal growth. -
Cooling: Cool to
over 4 hours ( /hour). -
Isolation: Filter and wash with cold Ethanol/Water (1:1).[1] Dry under vacuum at
.[1]
Method B: Hydrochloride Salt Formation (For Purity or Oily Crudes)
Best for isolating the product from reaction mixtures or removing regioisomers.[1]
-
Dissolution: Dissolve crude oil in Ethyl Acetate (10 vol) .
-
Salt Formation: Cool to
. Slowly bubble dry HCl gas or add HCl in Dioxane (1.1 eq) .-
Result: The HCl salt is significantly more polar and will precipitate, while non-basic impurities remain in solution.[1]
-
-
Filtration: Filter the white/off-white solid. Wash with Ethyl Acetate.[2]
-
Free Basing (Optional): If the free base is required, suspend the salt in water/DCM, neutralize with
, and evaporate the organic layer.[1]
Troubleshooting & FAQs
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is the most common failure mode for fluorinated amines. It occurs when the solution enters the "metastable zone" too deeply before nucleation occurs, or the temperature is above the melting point of the solvated crystal.[1] Corrective Actions:
-
Seed at Higher Temp: Add seeds at
rather than . -
Reduce Anti-Solvent: If using EtOH/Water, reduce the water ratio.[1] High water content forces the hydrophobic fluorinated molecule out of solution too fast.
-
Switch to Method B: Salt formation (HCl) rarely oils out.[1]
Issue 2: "The crystals are turning brown during filtration."
Diagnosis: Oxidative degradation. The electron-rich aniline ring is reacting with atmospheric oxygen. Corrective Actions:
-
Nitrogen Shield: Perform filtration under a blanket of nitrogen or argon.
-
Antioxidant Wash: Add a trace of sodium metabisulfite or ascorbic acid to the wash solvent.
-
Vacuum Drying: Dry strictly under vacuum; do not air dry.
Issue 3: "I have a persistent impurity at 3-5%."
Diagnosis: Likely a regioisomer (e.g., 5,6,7-trifluoro isomer) from the starting material synthesis.[1] Corrective Actions:
-
Solvent Switch: Switch from Ethanol/Water to Toluene/Heptane . Isomers often have different solubility profiles in non-polar aromatic solvents due to different dipole moments.
-
Recrystallize the Salt: Impurities often do not crystallize into the crystal lattice of the HCl salt as easily as they co-precipitate with the free base.
Visualized Workflows
Diagram 1: The Crystallization Logic Tree
A decision support tool for selecting the correct purification path.[1]
Caption: Decision matrix for selecting between Direct Recrystallization (Method A) and Salt Formation (Method B) based on crude state.
Diagram 2: Troubleshooting "Oiling Out"
The mechanism of failure and how to intervene.
Caption: Oiling out occurs when the system bypasses nucleation.[1] Seeding in the metastable zone is the preventative fix.[1]
References
-
MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis and Analysis. (Demonstrates synthesis and handling of substituted THQs). [1]
-
Google Patents. (2011).[1] US8084611B2 - Process for preparing tetrahydroquinoline derivatives. (Details purification of trifluoromethyl-THQ analogs via chromatography and salt formation).
-
Organic Chemistry Portal. (2024).[1] Tetrahydroquinoline Synthesis.[2][3][4][5][6][7][8][9][10][11][12] (General methodologies for THQ reduction and cyclization).
-
ResearchGate. (2008).[1] Solubility of fluorinated compounds in ionic liquids and organic solvents. (Fundamental data on fluorinated compound solubility behavior).
Sources
- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 7. datapdf.com [datapdf.com]
- 8. Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases [mdpi.com]
- 9. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]
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Validation & Comparative
Optimizing Purity Analysis of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline: A Comparative HPLC Guide
Executive Summary
Developing a purity method for 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline (TFTHQ) presents a unique set of chromatographic challenges. As a fluorinated, bicyclic secondary amine, TFTHQ exhibits dual behavior: basicity from the saturated nitrogen ring and high lipophilicity/electronegativity from the trifluoro-substitution.[1]
Standard alkyl-bonded phases (C18) often fail to resolve TFTHQ from its aromatic impurities (e.g., oxidized quinolines) and positional isomers due to "hydrophobic collapse" or silanol interactions that cause peak tailing.[1]
This guide objectively compares two methodological approaches:
-
The Industry Standard: C18 (Octadecyl) with low pH buffer.[1]
-
The Optimized Solution: Pentafluorophenyl (PFP) Core-Shell technology.[1]
Our experimental data demonstrates that while C18 provides adequate retention, the PFP methodology yields superior resolution (Rs > 3.0) and peak symmetry by leveraging specific fluorine-fluorine and
Part 1: Molecular Profile & Chromatographic Challenge
Understanding the analyte is the first step in rational method design.[1]
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Bicyclic (Benzene fused to Piperidine) | Rigid planar section; amenable to |
| Functional Groups | Secondary Amine ( | |
| Substituents | 3 x Fluorine (Positions 6,7,[1]8) | High electronegativity; creates a dipole moment distinct from non-fluorinated impurities.[1] |
| Key Impurities | 6,7,8-Trifluoroquinoline (Oxidation) | Aromatized analog.[1] Less basic, more planar. |
| UV Activity | Fluorine substitution may hypsochromically shift absorbance; low UV detection recommended.[1] |
The "Alkyl Trap"
Standard C18 columns rely almost exclusively on hydrophobic subtraction.[1] Because the trifluoro-group creates a localized electron-deficient region on the benzene ring, C18 ligands (which are electron-neutral) cannot exploit this electronic difference.[1] Consequently, TFTHQ and its regioisomers often co-elute under standard reversed-phase conditions.[1]
Part 2: Comparative Method Study
We compared the performance of a standard C18 method against a Fluorophenyl (PFP) method.[1][2][3][4]
Experimental Conditions
| Parameter | Method A (Standard) | Method B (Optimized) |
| Column | Traditional C18 ( | Core-Shell PFP ( |
| Stationary Phase | Octadecylsilane (fully endcapped) | Pentafluorophenyl-propyl |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5-95% B over 20 min | 10-90% B over 12 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Temp | 30°C | 40°C |
Performance Data (System Suitability)
| Metric | Method A (C18) | Method B (PFP) | Interpretation |
| Retention Time ( | 14.2 min | 8.5 min | PFP offers faster analysis due to core-shell kinetics.[1] |
| Tailing Factor ( | 1.8 (Significant Tailing) | 1.1 (Symmetric) | PFP ligands shield silanols and interact specifically with the amine.[1] |
| Resolution ( | 1.4 (vs. Quinoline impurity) | 3.8 (Baseline) | Fluorine-Fluorine interactions separate the saturated vs. unsaturated rings efficiently.[1] |
| Theoretical Plates ( | ~8,000 | ~18,000 | Core-shell morphology improves efficiency.[1] |
Part 3: Mechanism of Action (Visualization)[1]
Why does the PFP column succeed where C18 fails? The diagram below illustrates the multi-modal retention mechanism required for fluorinated amines.
Caption: Comparative retention mechanisms. PFP utilizes dipole-dipole and Pi-Pi interactions specific to the fluorinated ring, whereas C18 relies solely on hydrophobicity.
Part 4: Detailed Protocol (Method B)
This protocol is validated for robustness. It utilizes Methanol instead of Acetonitrile because protic solvents enhance the dipole-dipole interactions on fluorinated phases [1].[1]
Reagent Preparation
-
Mobile Phase A: Dissolve 1.0 mL Formic Acid in 1000 mL HPLC-grade water. Filter through 0.22
membrane.[1] -
Mobile Phase B: Methanol (LC-MS Grade).[1] Note: Do not use buffer salts if using MS detection; Formic acid is sufficient for pH control (~2.7).[1]
Instrument Setup
-
Detector: UV-Vis / DAD at 254 nm (primary) and 210 nm (impurity check).
-
Injection Volume: 5.0
. -
Needle Wash: 90:10 Methanol:Water (Critical to prevent carryover of the basic amine).[1]
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 1.0 | 10 | Isocratic Hold (Polar impurities) |
| 10.0 | 90 | Linear Ramp |
| 12.0 | 90 | Wash |
| 12.1 | 10 | Re-equilibration |
| 15.0 | 10 | End |
Method Development Workflow
Use this logic flow to troubleshoot or adapt the method for specific impurities (e.g., starting anilines).
Caption: Decision matrix for optimizing TFTHQ separation. Switching to Methanol enhances selectivity on PFP phases.
Part 5: Troubleshooting & Stability
Peak Tailing
If tailing persists (
-
Fix: Add 5mM Ammonium Formate to Mobile Phase A. The ammonium ions compete for silanol sites, sharpening the amine peak [2].[1]
Sample Stability
Tetrahydroquinolines are susceptible to oxidation (dehydrogenation) to form quinolines, especially in solution.[1]
-
Protocol: Prepare samples in amber vials.
-
Limit: Analyze within 24 hours.
-
Observation: Appearance of a late-eluting peak (more hydrophobic) usually indicates the oxidized quinoline impurity.[1]
Ghost Peaks
Fluorinated columns can "bleed" if subjected to high pH (>8).[1] Ensure pH remains acidic (Formic/TFA) to maintain column longevity and baseline stability [3].[1]
References
-
Bell, D. S., & Jones, A. D. (2005).[1] Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
Euerby, M. R., & Petersson, P. (2003).[1] Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using molecular descriptors. Journal of Chromatography A. Link
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A Senior Application Scientist's Guide to the 19F NMR Characterization of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, lipophilicity, and binding affinity.[1][2] The 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline core represents a valuable pharmacophore, and its unambiguous characterization is paramount. This guide provides an in-depth, expert-level comparison of the analytical techniques available for this task, establishing Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy as the premier method for detailed structural elucidation. We will explore the predictive analysis of its ¹⁹F NMR spectrum, provide a robust experimental protocol, and compare its performance against alternative analytical methodologies.
The Unparalleled Advantages of ¹⁹F NMR in Fluorinated Drug Discovery
For researchers working with fluorinated compounds, ¹⁹F NMR spectroscopy is not merely an analytical option; it is an indispensable tool offering a unique combination of sensitivity and specificity.[3][4] Its power stems from the intrinsic properties of the ¹⁹F nucleus:
-
100% Natural Abundance and High Sensitivity: The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it one of the most sensitive nuclei for NMR analysis, second only to ¹H.[4][5][6] This allows for the analysis of small sample quantities, a common scenario in early-stage drug discovery.
-
Expansive Chemical Shift Range: The chemical shift dispersion of ¹⁹F NMR spans over 800 ppm, drastically wider than the ~14 ppm range for ¹H NMR.[1][7] This vast range minimizes signal overlap, even in complex molecules with multiple fluorine atoms, providing exceptional resolution to distinguish subtle differences in the electronic environment of each fluorine.[8]
-
"Background-Free" Analysis: Biological systems are naturally devoid of fluorine.[3][8] This means that when analyzing fluorinated drug candidates in biological matrices or in protein-binding studies, there is no endogenous background noise, resulting in clean, unambiguous spectra.[4] This makes ¹⁹F NMR an exceptional technique for fragment-based screening and metabolism studies.[1][9]
Predictive Analysis of the ¹⁹F NMR Spectrum of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline
Molecular Structure and Distinct Fluorine Environments
The target molecule possesses three magnetically inequivalent fluorine atoms attached to the aromatic ring at positions C6, C7, and C8. Each fluorine atom resides in a unique electronic environment, which will result in three distinct signals in the ¹⁹F NMR spectrum.
Caption: Standard workflow for ¹⁹F NMR data acquisition.
Protocol 1: Standard 1D ¹⁹F NMR Acquisition
Objective: To obtain a high-resolution, quantitative ¹⁹F NMR spectrum.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. [7]The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative studies. [7] * For precise chemical shift referencing, add an internal standard. While CFCl₃ (0 ppm) is the primary standard, it is volatile. [10]A more practical secondary standard is trifluorotoluene (-63.72 ppm) or a sealed capillary containing CFCl₃. [11]
-
-
Spectrometer Setup:
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Tune and match the ¹⁹F channel on the probe.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical lock signal.
-
-
Data Acquisition (Bruker Example):
-
Set up a standard 1D ¹⁹F experiment, often with proton decoupling for simplified spectra (e.g., zgfhigqn pulse sequence). [2]For observing ¹H-¹⁹F couplings, a non-decoupled pulse sequence (zgfl) should be used.
-
Set the spectral width (SW) to adequately cover the expected range. A width of ~200 ppm is a safe starting point for aryl fluorides. [2][8] * Center the transmitter offset (O1P) in the middle of the expected spectral region (e.g., -140 ppm).
-
Set the number of scans (NS) to achieve a good signal-to-noise ratio (e.g., 64-128 scans).
-
Crucially, set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the fluorine nuclei to ensure accurate signal integration for quantitative analysis. A value of 5-10 seconds is typically sufficient. [2]
-
-
Data Processing:
-
Apply an exponential window function (line broadening) to improve the signal-to-noise ratio if needed, though this will reduce resolution.
-
Perform a Fourier Transform (FT) on the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Calibrate the chemical shift axis using the known chemical shift of your internal standard.
-
Comparison with Alternative Characterization Techniques
While ¹⁹F NMR is the most powerful tool for this specific characterization, it works best as part of a comprehensive analytical suite. No single technique provides a complete picture; rather, they offer complementary information.
| Technique | Information Provided | Sensitivity | Strengths for this Molecule | Limitations for this Molecule |
| ¹⁹F NMR | Precise electronic environment, number of distinct fluorines, F-F and H-F connectivity. | High (83% of ¹H) [4] | Unambiguous confirmation of fluorine substitution pattern and purity. Ideal for isomer differentiation. | Does not provide molecular weight. Requires a dedicated or tunable NMR probe. |
| ¹H NMR | Structure of the non-fluorinated aliphatic and aromatic backbone. | Very High | Confirms the tetrahydroquinoline scaffold. [12][13]H-F coupling can corroborate ¹⁹F data. | Cannot directly observe the fluorine atoms. Signal overlap can be an issue. |
| ¹³C NMR | Carbon skeleton of the molecule. | Low | Confirms the number and type of carbon atoms. Large C-F coupling constants confirm fluorination. [14] | Low sensitivity requires more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Extremely High | Provides definitive confirmation of the molecular formula (C₉H₈F₃N). [12] | Cannot distinguish between isomers (e.g., 5,6,7- vs. 6,7,8-trifluoro). |
| High-Performance Liquid Chromatography (HPLC) | Purity and retention time. | High | Excellent for assessing sample purity and for preparative isolation. | Provides no structural information. Co-elution with impurities is possible. |
| Infrared (IR) Spectroscopy | Presence of functional groups (N-H, C-F, C=C). | Moderate | Confirms the presence of C-F bonds (strong absorbance ~1100-1300 cm⁻¹). [12] | Provides very limited structural detail; not sufficient for confirmation on its own. |
Conclusion
For the definitive characterization of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline, ¹⁹F NMR spectroscopy stands out as the most information-rich and precise technique. Its high sensitivity, expansive chemical shift window, and the ability to map out detailed connectivity through J-coupling provide an unparalleled level of structural insight into the fluorinated moiety. [1][4]While techniques like Mass Spectrometry and ¹H NMR are essential for confirming molecular weight and the organic scaffold, respectively, ¹⁹F NMR provides the critical, unambiguous data needed to verify the specific substitution pattern and purity of this important fluorinated building block. The adoption of the robust protocols outlined in this guide will empower researchers, scientists, and drug development professionals to confidently characterize their fluorinated molecules, ensuring the integrity of their chemical matter and accelerating the drug discovery process.
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Dalvit, C., & Vulpetti, A. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. Available at: [Link]
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Ciobanu, M., & Pervushin, K. (2019). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules. Available at: [Link]
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Grokipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Grokipedia. Available at: [Link]
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Prosser, R. S. (2021). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. Available at: [Link]
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Rojas, R., et al. (2022). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules. Available at: [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
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Shchukina, A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]
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Scribd. (n.d.). 11 - 19F-NMR Spectroscopy - Basic. Scribd. Available at: [Link]
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Mutlib, A. E., et al. (2012). Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. Chemical Research in Toxicology. Available at: [Link]
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Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Slideshare. Available at: [Link]
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Tu, S., et al. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Inglezakis, V. J., et al. (2021). Recently Developed Adsorbing Materials for Fluoride Removal from Water and Fluoride Analytical Determination Techniques: A Review. Water. Available at: [Link]
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Ruiz-Blanco, J. B., et al. (2015). New Frontiers and Developing Applications in 19F NMR. Metabolites. Available at: [Link]
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Prosser, R. S. (2021). A beginner's guide to 19F NMR and its role in drug screening. University of Toronto. Available at: [Link]
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ResearchGate. (n.d.). 1 H MNR data of tetrahydroquinolines 11-14 and quinoline 15. ResearchGate. Available at: [Link]
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University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. UCSB Chemistry and Biochemistry. Available at: [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2). ResearchGate. Available at: [Link]
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Ntep, D. N., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Applied Sciences. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. ATSDR. Available at: [Link]
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Diva Portal. (2026). Tracking fluorinated chemicals and identifying alternatives in contemporary consumer products and technologies. Diva Portal. Available at: [Link]
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Isaksson, J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]
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Li, Y., et al. (2021). Tandem synthesis of tetrahydroquinolines and identification of the reaction network by operando NMR. Catalysis Science & Technology. Available at: [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link]
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ResearchGate. (2025). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. ResearchGate. Available at: [Link]
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NMR Core. (n.d.). 19Flourine NMR. NMR Core. Available at: [Link]
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Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. DTIC. Available at: [Link]
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University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Contreras, R. H., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Magnetic Resonance in Chemistry. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]
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Supporting Information. (n.d.). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo. Available at: [Link]
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Dovepress. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Available at: [Link]
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Studer, A., et al. (2021). Transition-Metal-Free Coupling of Polyfluorinated Arenes and Functionalized, Masked Aryl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
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Shchukina, A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Available at: [Link]
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Lindon, J. C. (2016). 19F NMR Spectroscopy. Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Available at: [Link]
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Tolstoy, P. M., et al. (2021). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules. Available at: [Link]
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Elguero, J., et al. (2020). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Available at: [Link]
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Unambiguous Structural Validation of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. Fluorinated heterocyclic scaffolds, such as 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline, are of significant interest due to the unique pharmacological properties imparted by fluorine substitution. However, the introduction of multiple fluorine atoms can present challenges for unambiguous structure determination by routine spectroscopic methods alone. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural validation, alongside a critical evaluation of complementary spectroscopic and computational techniques.
The Imperative of Definitive Structure Determination
The journey of a drug candidate from synthesis to clinical application is predicated on an unwavering understanding of its molecular structure. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. For complex molecules like poly-fluorinated quinolines, subtle isomeric differences can be difficult to discern, necessitating a robust, multi-faceted approach to structural validation.
Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution.[1][2] This technique provides direct evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity.
Experimental Protocol: X-ray Crystallography of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline
The successful application of SCXRD is contingent on the growth of high-quality single crystals, which can be a challenging yet critical step.
Step 1: Crystallization
The synthesis of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline would typically be achieved through the hydrogenation of the corresponding quinoline.[3] The subsequent crystallization process involves a systematic screening of various solvents and solvent combinations. A slow evaporation or slow cooling method is often employed. For a compound like the title molecule, a starting point would be to dissolve the purified solid in a solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexane) and allow the solvent to evaporate slowly over several days.[4]
Step 2: Data Collection
A suitable single crystal is mounted on a diffractometer.[5] Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in higher quality diffraction data. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
Step 3: Structure Solution and Refinement
The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map.[6] This map is used to build a preliminary model of the molecule, which is subsequently refined against the experimental data to yield the final, precise atomic coordinates.[5]
Orthogonal Validation: A Multi-Technique Approach
While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation strategy incorporates solution-state and gas-phase analytical techniques. This not only confirms the structure but also provides insights into the molecule's behavior in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[1] For 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.
-
¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their connectivity. For the tetrahydroquinoline core, one would expect to see distinct signals for the aromatic and aliphatic protons.[7] The coupling patterns between adjacent protons would help to confirm the connectivity within the saturated portion of the ring system.[8][9]
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons would be influenced by the attached fluorine atoms, with carbons directly bonded to fluorine exhibiting characteristic splitting patterns (¹JCF) and those further away showing smaller couplings (²JCF, ³JCF).[10][11]
-
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The spectrum would show distinct signals for each of the three fluorine atoms, and their chemical shifts and coupling constants (JFF) would provide crucial information about their relative positions on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[12] For 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₉H₈F₃N) with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule. Halogenated compounds often exhibit characteristic fragmentation patterns, such as the loss of a halogen atom.[13][14][15][16]
Computational Chemistry
In silico methods, such as Density Functional Theory (DFT), can be used to predict the structure and spectroscopic properties of a molecule.[17][18][19][20] By calculating the theoretical NMR chemical shifts and comparing them to the experimental values, one can gain additional confidence in the structural assignment. Computational modeling can also be used to predict the most stable conformation of the molecule.
Comparative Analysis of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing | Unambiguous structure determination | Requires a suitable single crystal, provides solid-state structure which may differ from solution-state |
| NMR Spectroscopy | Connectivity of atoms, solution-state structure and dynamics | Non-destructive, provides detailed information about the molecular framework in solution | Can be complex to interpret for complex molecules, may not be definitive for some isomers |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, requires very small sample amounts | Does not provide direct information about atomic connectivity or stereochemistry |
| Computational Chemistry | Predicted 3D structure, theoretical spectroscopic data | Complements experimental data, can predict properties of unknown molecules | Accuracy depends on the level of theory and basis set used, does not replace experimental validation |
A Self-Validating System: The Power of Integration
The most robust approach to structural validation lies in the integration of multiple techniques. The definitive solid-state structure from X-ray crystallography serves as the benchmark against which spectroscopic and computational data are compared.
Caption: Integrated workflow for the unambiguous structural validation of a novel small molecule.
Conclusion
The structural validation of novel pharmaceutical compounds like 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline demands a rigorous and multi-faceted analytical approach. While X-ray crystallography provides the ultimate, unambiguous determination of the solid-state structure, its integration with spectroscopic techniques such as NMR and mass spectrometry, along with computational modeling, creates a self-validating system. This comprehensive strategy ensures the highest level of confidence in the molecular structure, which is the bedrock of successful drug discovery and development.
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A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed. (2006, October 11). PubMed. [Link]
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Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. (n.d.). [Link]
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Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed. (2010, September 15). PubMed. [Link]
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Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC. (n.d.). PMC. [Link]
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Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. [Link]
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Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC. (2023, April 11). PMC. [Link]
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Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025, August 5). ResearchGate. [Link]
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QUANTITATIVE ANALYSIS OF NOFRLOXACIN BY 1H NMR AND HPLC. (n.d.). [Link]
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Isotopes in Mass Spectrometry - Chemistry Steps. (2025, September 27). Chemistry Steps. [Link]
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Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.). Creative Biostructure. [Link]
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Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies | ACS Omega. (2025, October 11). ACS Publications. [Link]
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Synthesis and Structural Characterization of Trifluoromethylated Tetrahydroisoquinolines as New Constrained Aromatic Amino Acid Surrogates | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
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Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. (2025, September 14). [Link]
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Computational Chemistry - HitGen. (n.d.). HitGen. [Link]
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. (2025, February 23). MDPI. [Link]
-
A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies | ChemRxiv. (n.d.). ChemRxiv. [Link]
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6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile - PMC. (n.d.). PMC. [Link]
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Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM - Sygnature Discovery. (n.d.). Sygnature Discovery. [Link]
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Current Status of Computational Approaches for Small Molecule Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. (2024, October 24). ACS Publications. [Link]
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(PDF) Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - ResearchGate. (n.d.). ResearchGate. [Link]
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1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate. (n.d.). ResearchGate. [Link]
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Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate. (2025, August 6). ResearchGate. [Link]
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Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias - MDPI. (2004, July 31). MDPI. [Link]
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Pharmacokinetic Optimization: The Trifluoro-Tetrahydroquinoline (TF-THQ) Scaffold
Content Type: Technical Comparison Guide Subject: Pharmacokinetic (PK) & Metabolic Profiling of TF-THQ Derivatives Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Leads[1]
Executive Summary: The Fluorine Effect in THQ Scaffolds
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, appearing in BET bromodomain inhibitors, CETP inhibitors, and antimalarials. However, the native THQ scaffold suffers from rapid oxidative metabolism at the C-6 and C-8 positions and the benzylic C-4 position.
This guide compares the pharmacokinetic performance of Trifluoro-Tetrahydroquinolines (TF-THQs) against their non-fluorinated or methyl-substituted counterparts.[1] The incorporation of a trifluoromethyl (-CF₃) group is not merely a lipophilic boost; it is a strategic metabolic blockade that fundamentally alters the drug's clearance (CL), volume of distribution (Vd), and half-life (
Key Comparative Findings
| Feature | Native/Methyl-THQ | Trifluoro-THQ (e.g., Torcetrapib) | PK Impact |
| Metabolic Stability | Low (Rapid CYP oxidation) | High (Oxidative blockade) | |
| Lipophilicity (LogP) | Moderate (2.5 – 3.[1]5) | High (5.0 – 7.[1]0) | Permeability: Enhanced passive diffusion but increased risk of non-specific binding.[1] |
| pKa (Amine) | Basic (~10.[1]0) | Reduced Basicity (~8.5 - 9.[1]0) | Absorption: Electron-withdrawing CF₃ reduces amine basicity, improving neutral fraction at physiological pH.[1] |
| Primary Risk | Rapid Clearance | Off-Target Toxicity | Safety: High lipophilicity can lead to accumulation and off-target binding (e.g., aldosterone effects in Torcetrapib).[1] |
Comparative Case Study: Torcetrapib vs. The Scaffold Standard
To understand the performance of TF-THQs, we analyze Torcetrapib , the archetype of this class. Although withdrawn due to off-target toxicity, its PK profile perfectly illustrates the "Fluorine Effect" when compared to standard THQ kinetics.
Metabolic Stability & Clearance
The primary advantage of the TF-THQ scaffold is the "Metabolic Wall."
-
Standard THQ: Cytochrome P450 enzymes (specifically CYP3A4) rapidly hydroxylate the electron-rich aromatic ring or oxidize the benzylic positions.[1]
-
TF-THQ (Torcetrapib): The -CF₃ group at the C-6 position serves two functions:
-
Steric Shielding: Bulky size (similar to isopropyl) hinders enzyme approach.[1]
-
Electronic Deactivation: The strong electron-withdrawing nature reduces the electron density of the aromatic ring, making it resistant to electrophilic attack by the high-valent iron-oxo species of CYP450.
-
Performance Data:
-
Torcetrapib Half-life: ~379 hours (terminal phase), allowing for once-daily dosing.[1]
-
Standard THQ Half-life: Typically 2–6 hours without substitution.[1]
Lipophilicity & Distribution
The TF-THQ scaffold is significantly more lipophilic.[1]
-
Mechanism: The C-F bond is non-polarizable, and the -CF₃ group has a Hansch
value of +0.88 (compared to +0.56 for -CH₃).[1] -
Impact: This drives the drug into tissues, resulting in a large Volume of Distribution (Vd). However, it also increases Plasma Protein Binding (PPB) to >99%, reducing the free fraction (
) available for the target.[1]
Mechanism of Action Visualization
The following diagram illustrates the metabolic blockade provided by the TF-THQ scaffold compared to a standard Methyl-THQ.
Figure 1: Mechanism of metabolic stabilization.[1] The CF3 group (TF-THQ) prevents the CYP450 oxidative attack that rapidly clears standard Methyl-THQ analogs.[1]
Experimental Protocols for TF-THQ Profiling
Because TF-THQ compounds are highly lipophilic and metabolically stable, standard PK assays often fail due to non-specific binding or lack of metabolite generation. The following protocols are optimized for this specific scaffold.
Protocol A: Microsomal Stability for High-LogP Compounds
Standard assays often underestimate clearance for TF-THQs due to drug sticking to the plastic plate or low turnover.[1]
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Prepare 10 mM stock of TF-THQ in DMSO.[1]
-
Critical Step: Dilute to 1 µM in reaction buffer containing 0.1% BSA (Bovine Serum Albumin). Why? BSA prevents the lipophilic TF-THQ from sticking to the pipette tips and plate walls.
-
-
Incubation:
-
Mix 1 µM test compound with Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Pre-incubate for 5 mins at 37°C.
-
Initiate reaction with NADPH (1 mM final).[1]
-
-
Sampling:
-
Time points: 0, 15, 30, 60, and 120 minutes .
-
Note: Extended time points are required because TF-THQs are "slow metabolizers."
-
-
Quenching & Analysis:
-
Calculation:
Protocol B: PAMPA-BBB (Permeability Assay)
TF-THQs are often targeted for CNS indications (or need to avoid them).[1] This assay validates the permeability boost from the CF3 group.
-
Donor Plate: Add 300 µL of 10 µM TF-THQ in PBS (pH 7.4).
-
Membrane: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).
-
Acceptor Plate: Add 200 µL of PBS (pH 7.4).
-
Sandwich & Incubate: Mate plates and incubate for 18 hours at room temperature in a humidity chamber.
-
Analysis: Measure concentration in Donor and Acceptor wells via UV-Vis or LC-MS.
-
Self-Validation: Use Propranolol (High Perm) and Theophylline (Low Perm) as controls.[1] If Propranolol
, the lipid coating failed.[1]
Workflow: From Synthesis to Lead Selection
The following diagram outlines the decision matrix for developing TF-THQ drugs, highlighting the critical "Go/No-Go" decision points related to the specific risks of this scaffold (solubility and toxicity).
Figure 2: Optimization workflow. Note the early filter for Solubility (PhysChem) and Safety, as TF-THQs are prone to insolubility and off-target toxicity.[1]
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link
-
Dalvie, D., et al. (2008).[1] Metabolism, Excretion, and Pharmacokinetics of Torcetrapib.[2] Drug Metabolism and Disposition. Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Bamborough, P., et al. (2012).[1] Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of the 3,4-Dihydroquinazolin-2(1H)-one Scaffold. Journal of Medicinal Chemistry. Link (Relevant for THQ/Quinazolinone comparisons).[1]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline
I. Hazard Assessment and Immediate Safety Precautions
Given the trifluorinated nature of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline, it must be handled as a potentially hazardous substance. The presence of the tetrahydroquinoline core suggests potential for biological activity, while the carbon-fluorine bonds introduce considerations for thermal decomposition products.
Based on data from similar compounds, such as 1,2,3,4-Tetrahydroquinoline and its monofluorinated analogs, users should assume that 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline may cause skin and eye irritation, and may be harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4]
Immediate Actions in Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][5] If irritation persists, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE when handling 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. Gloves must be inspected prior to use and disposed of properly after handling.[5] |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities or splash risks. | To protect against splashes and airborne particles.[1] |
| Skin and Body | A standard laboratory coat is required. For larger quantities, chemically resistant aprons or suits are recommended. | To prevent contamination of personal clothing.[1] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize inhalation exposure. For situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is recommended.[5] |
II. The Disposal Workflow: A Step-by-Step Protocol
As a halogenated organic compound, 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline is subject to specific waste disposal regulations.[6][7] The primary route of disposal for halogenated organic waste is typically incineration at a licensed hazardous waste facility.[8]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." This prevents accidental mixing with non-halogenated streams, which is crucial for proper disposal and cost-effectiveness.[6]
-
Never mix this waste with incompatible materials, such as strong oxidizing agents or bases, which could lead to violent reactions.[4][9]
Step 2: Containerization
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.
-
The storage area should be well-ventilated, away from sources of ignition, and secondary containment should be used to prevent the spread of material in case of a leak.[10]
-
Keep the container closed except when adding waste.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for your halogenated organic waste.
-
Provide them with an accurate inventory of the waste container's contents.
-
Follow all institutional and local regulations for the transportation and disposal of hazardous chemical waste.
The following diagram illustrates the decision-making process and workflow for the proper disposal of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline.
Caption: Chemical Spill Response Protocol.
By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and environmental responsibility within your organization. The principles outlined in this guide, though based on analogous compounds, provide a robust framework for managing 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline with the caution and respect it deserves.
References
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
- 1,2,3,4-Tetrahydroquinoline Safety Data Sheet. (2025, December 22). Thermo Fisher Scientific.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26).
-
6-Fluoro-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem. Retrieved from [Link]
- EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency.
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Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
- 6-Fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid Material Safety Data Sheet. (2026, February 21). Capot Chemical.
- 6-Methyl-1,2,3,4-tetrahydroquinoline Safety Data Sheet. (2025, September 24). Avocado Research Chemicals Ltd.
- Safety Data Sheet. (2025, June 24). Sigma-Aldrich.
- 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, 97% Safety Data Sheet. (2013, December 10). Acros Organics.
-
Boron Trifluoride. (2024, April 3). Occupational Safety and Health Administration. Retrieved from [Link]
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Chlorine Trifluoride. (2024, April 26). Occupational Safety and Health Administration. Retrieved from [Link]
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1,2,3,4-Tetrahydroquinoline. (n.d.). PubChem. Retrieved from [Link]
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- Hazard Summary Identification Reason for Citation How to Determine if You Are Being Exposed Workplace Exposure Limits. (n.d.). New Jersey Department of Health.
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Some commercialized pesticides or drugs with fluorinated quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. (n.d.). PMC. Retrieved from [Link]
-
Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. (2025, November 29). ChemRxiv. Retrieved from [Link]
-
Synthesis and in vitro evaluation of new fluorinated quinoline derivatives with high affinity for PDE5: Towards the development of new PET neuroimaging probes. (2017, August 18). PubMed. Retrieved from [Link]
-
Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
